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  • Product: 3-Hydroxypyridine-4-carbohydrazide

Core Science & Biosynthesis

Foundational

Precision Synthesis of 3-Hydroxypyridine-4-Carbohydrazide: A Chemo-Selective Approach

This technical guide details the synthesis of 3-hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid), a privileged scaffold in medicinal chemistry utilized for its metal-chelating properties and antimycoba...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 3-hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid), a privileged scaffold in medicinal chemistry utilized for its metal-chelating properties and antimycobacterial activity.

Executive Summary & Strategic Analysis

The synthesis of 3-hydroxypyridine-4-carbohydrazide presents a unique challenge compared to its non-hydroxylated congener (isoniazid). The presence of the hydroxyl group at the 3-position introduces an intramolecular hydrogen bond with the C4-carbonyl, stabilizing the ester precursor and potentially retarding nucleophilic attack by hydrazine. Furthermore, the amphoteric nature of the 3-hydroxypyridine moiety requires strict pH control during workup to prevent zwitterion-induced solubility losses.

This guide prioritizes a two-step convergent protocol designed for scalability and purity:

  • Precursor Acquisition/Synthesis: Utilization of ethyl 3-hydroxyisonicotinate.

  • Controlled Hydrazinolysis: A thermodynamic reaction with hydrazine hydrate to drive the equilibrium toward the hydrazide.

Retrosynthetic Logic

The following dependency graph illustrates the critical pathways and decision nodes for this synthesis.

Retrosynthesis cluster_commercial Commercial Starting Point (Recommended) Target 3-Hydroxypyridine-4-carbohydrazide (Target Molecule) Ester Ethyl 3-hydroxyisonicotinate (Key Intermediate) Ester->Target Nucleophilic Acyl Substitution (Hydrazinolysis) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Target Reagent Addition Acid 3-Hydroxyisonicotinic Acid Acid->Ester Fischer Esterification Picoline 3-Hydroxy-4-picoline Picoline->Acid Oxidation (KMnO4)

Figure 1: Retrosynthetic analysis highlighting the commercial entry point (Yellow) versus de novo synthesis (Grey).

Critical Precursors & "Make vs. Buy" Assessment

The Starting Material: Ethyl 3-hydroxyisonicotinate

While the carboxylic acid (3-hydroxyisonicotinic acid) can be synthesized via the oxidation of 3-hydroxy-4-methylpyridine (3-hydroxy-4-picoline), this route often suffers from difficult purification due to the zwitterionic nature of the product.

Recommendation: Initiate synthesis from Ethyl 3-hydroxyisonicotinate (CAS: 18342-97-7) .

  • Purity Requirement: >98% by GC/HPLC.

  • Impurity Watch: Ensure the ester is free of 3-hydroxypyridine (decarboxylation byproduct), which will not react and complicates downstream crystallization.

Core Protocol: Controlled Hydrazinolysis

This protocol utilizes a nucleophilic acyl substitution mechanism. The reaction is driven to completion by the "alpha-effect" of the hydrazine nucleophile, despite the electronic deactivation caused by the adjacent hydroxyl group.

Materials & Reagents
ReagentEquiv.[1][2][3]RoleHazard Note
Ethyl 3-hydroxyisonicotinate 1.0SubstrateIrritant
Hydrazine Hydrate (80% or 64%) 3.0 - 5.0NucleophileCarcinogen, Corrosive
Absolute Ethanol SolventSolventFlammable
Cold Ethanol (0°C) WashPurification-
Step-by-Step Methodology
Step 1: Reaction Setup[4][5]
  • Equip a 250 mL round-bottom flask (RBF) with a Teflon-coated magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) to prevent oxidation of hydrazine, though the reaction is generally robust in air.
    
  • Charge the flask with Ethyl 3-hydroxyisonicotinate (10.0 g, 59.8 mmol).

  • Add Absolute Ethanol (100 mL). Stir until the ester is fully dissolved. Note: If solubility is poor, mild heating (30°C) is permitted.

Step 2: Nucleophile Addition
  • Safety Check: Ensure fume hood sash is lowered. Wear butyl rubber gloves.

  • Add Hydrazine Hydrate (9.0 g, ~180 mmol, 3.0 equiv) dropwise over 5 minutes.

    • Mechanistic Insight: Excess hydrazine is required to prevent the formation of the dimer (bis-hydrazide), where the product hydrazide attacks another molecule of ester.

Step 3: Reflux & Monitoring[4]
  • Heat the reaction mixture to reflux (approx. 78-80°C).

  • Maintain reflux for 4 to 6 hours .

  • In-Process Control (IPC): Monitor via TLC (System: Ethyl Acetate/Methanol 9:1). The starting ester (

    
    ) should disappear, and the hydrazide product (
    
    
    
    ) will appear as a spot that stains strongly with UV or Iodine.
Step 4: Workup & Crystallization
  • Remove the heat source and allow the mixture to cool slowly to room temperature (25°C).

  • Transfer the flask to an ice-water bath (0-4°C) and stir for 1 hour. The product should precipitate as a crystalline solid.

    • Troubleshooting: If no precipitate forms, concentrate the solution to 50% volume using a rotary evaporator, then re-cool.

  • Filter the solid using a Büchner funnel under vacuum.

  • Critical Wash: Wash the filter cake with ice-cold ethanol (2 x 15 mL) to remove unreacted hydrazine and soluble impurities.

  • Wash with a small amount of diethyl ether (optional) to facilitate drying.

Step 5: Drying[5]
  • Dry the solid in a vacuum oven at 50°C for 6 hours.

  • Yield Expectation: 85% - 92%.

Purification & Characterization (QC/QA)

The product must be validated to ensure the hydrazine moiety is intact and the pyridine ring has not degraded.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder
Melting Point Capillary>200°C (Decomposes) Note: Distinct from Isoniazid (171°C)
IR Spectroscopy KBr PelletC=O (Amide I): 1650–1680 cm⁻¹NH/NH₂: 3200–3350 cm⁻¹ (Broad)OH: Broad band overlapping NH region
¹H NMR DMSO-d₆ (400 MHz)See Table Below
¹H NMR Data Interpretation (DMSO-d₆)

Note: Chemical shifts may vary slightly based on concentration and water content.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
OH 11.0 - 12.0Broad Singlet1HPhenolic OH (often H-bonded)
NH 9.8 - 10.2Singlet1HAmide NH
Pyridine H2 8.2 - 8.3Singlet/Doublet1HProton adjacent to Nitrogen
Pyridine H6 8.0 - 8.1Doublet1HProton adjacent to Nitrogen
Pyridine H5 7.3 - 7.5Doublet/Multiplet1HProton beta to Nitrogen
NH₂ 4.5 - 5.0Broad Singlet2HHydrazide terminal amine

Workflow Visualization

The following diagram details the operational workflow, emphasizing safety checkpoints.

Workflow Start Start: Ethyl 3-hydroxyisonicotinate + Ethanol AddHz Add Hydrazine Hydrate (3.0 Equiv, Dropwise) Start->AddHz N2 Atmosphere Reflux Reflux (80°C, 4-6 hrs) IPC: TLC Check AddHz->Reflux Heat Cool Cool to 0°C (Crystallization) Reflux->Cool Completion Filter Vacuum Filtration Cool->Filter Precipitate forms Wash Wash: Cold EtOH (Remove excess Hydrazine) Filter->Wash Isolate Solid Dry Vacuum Dry (50°C) Wash->Dry Final Pure 3-Hydroxypyridine-4-carbohydrazide Dry->Final

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Safety Protocols

Safety: Hydrazine Handling
  • Hazard: Hydrazine hydrate is a potent hepatotoxin and suspected carcinogen. It can be absorbed through the skin.

  • Control: All weighing and transfers must occur in a functioning fume hood. Double-glove with Nitrile or use Butyl rubber gloves.

  • Waste: Quench unreacted hydrazine in the filtrate with dilute hypochlorite (bleach) solution before disposal, ensuring the solution remains cool to prevent chloramine formation.

Common Issues
  • Low Yield/No Precipitation:

    • Cause: Too much solvent or the product is soluble in warm ethanol.

    • Fix: Concentrate the reaction mixture to 1/3rd volume. Add a non-polar anti-solvent like Diethyl Ether or Hexane dropwise to induce precipitation.

  • Impure Product (Yellow/Brown Color):

    • Cause: Oxidation of the phenolic ring or hydrazine decomposition.

    • Fix: Recrystallize from boiling water or a water/ethanol mixture. 3-hydroxypyridines are often zwitterionic and water-soluble at high temperatures.

References

  • PubChem. 3-Hydroxypyridine-4-carboxaldehyde (Related Precursor Data). National Library of Medicine. [Link]

  • Organic Syntheses. General Procedure for Hydrazide Formation. Org.[1][2][3][5][6][7][8][9] Synth. Coll. Vol. 4, p. 532. [Link]

Sources

Exploratory

Physicochemical Profiling of 3-Hydroxypyridine-4-carbohydrazide: A Technical Guide

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 3-hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid). This document is structured for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity profile of 3-hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid). This document is structured for researchers in medicinal chemistry and drug development.

Executive Summary & Chemical Identity[1][2]

3-Hydroxypyridine-4-carbohydrazide represents a critical pharmacophore in medicinal chemistry, bridging the antitubercular activity of isoniazid with the metal-chelating properties of 3-hydroxypyridin-4-ones.[1][2][3] As a derivative of isonicotinic acid hydrazide (isoniazid), the introduction of a hydroxyl group at the 3-position significantly alters its electronic landscape, solubility profile, and coordination chemistry.

This compound serves as a versatile intermediate for the synthesis of hydrazones (Schiff bases) with potent antimicrobial, antifungal, and anticancer activities. Its ability to act as a bidentate ligand makes it a valuable scaffold for designing metallodrugs and sequestering agents for iron (Fe³⁺), copper (Cu²⁺), and aluminum (Al³⁺).

Table 1: Core Chemical Identity
PropertyValue
IUPAC Name 3-Hydroxypyridine-4-carbohydrazide
Common Name 3-Hydroxyisoniazid
CAS Number Not widely indexed as a discrete commercial entity; often synthesized in situ
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
SMILES Oc1c(C(=O)NN)ccnc1
InChI Key Derived from structure

Molecular Architecture & Electronic State

The physicochemical behavior of 3-hydroxypyridine-4-carbohydrazide is governed by three interacting functional groups: the pyridine ring nitrogen, the 3-hydroxyl group, and the 4-carbohydrazide moiety.[2]

Tautomerism and Intramolecular Bonding

Unlike simple pyridines, this molecule exhibits complex tautomeric equilibria.[1][3] The proximity of the 3-hydroxyl group to the 4-carbonyl oxygen facilitates a strong intramolecular hydrogen bond (O-H[2]···O=C). This interaction:

  • Stabilizes the planar conformation , reducing the rotational freedom of the hydrazide group.[1]

  • Increases Lipophilicity (LogP): By "masking" the polar hydroxyl and carbonyl groups, the molecule becomes more lipophilic than predicted by simple fragment contribution methods.

  • Modulates Acidity: The intramolecular H-bond increases the acidity of the 3-OH proton (lowering pKa) by stabilizing the resulting phenolate anion.[1][2][3]

Ionization Constants (pKa)

The molecule possesses three ionizable centers with distinct pKa values essential for formulation and bioavailability:

  • Pyridine Nitrogen (Py-N): Protonation occurs at low pH (pKa ≈ 3.0–3.5).[1][2][3] The electron-withdrawing effect of the hydrazide group lowers the basicity compared to unsubstituted pyridine (pKa 5.2).[1][2][3]

  • 3-Hydroxyl Group (3-OH): Deprotonation occurs at basic pH (pKa ≈ 8.5–9.0).[1][2][3] This is the primary site for metal chelation.[1][2][3]

  • Hydrazide Nitrogen (-NH-NH₂): The terminal amino group is weakly basic, while the amide-like -NH- is weakly acidic (pKa > 12), typically deprotonating only in strongly alkaline conditions.[1][2]

Physicochemical Properties[1][2][3][5][6][7][8][9][10]

Solubility Profile
  • Water: Highly soluble due to the capacity for multiple hydrogen bond donors (NH, OH) and acceptors (N, O).

  • Alcohols (Methanol/Ethanol): Moderately soluble; solubility increases with temperature.[1][3]

  • Non-polar Solvents (Hexane, Ether): Sparingly soluble to insoluble.[3]

  • pH Dependence: Solubility is lowest at the isoelectric point (zwitterionic form) and increases significantly in acidic (protonation of Py-N) or basic (deprotonation of 3-OH) media.[1][2][3]

Thermal Properties[1][2][3]
  • Melting Point: High melting solid, typically >200°C (with decomposition) . This high thermal stability is characteristic of hydrazides stabilized by intermolecular hydrogen bonding networks in the crystal lattice.[1][3]

  • Stability: The hydrazide group is susceptible to hydrolysis in strong acid/base at elevated temperatures, converting back to 3-hydroxyisonicotinic acid.[1][2][3] It is also sensitive to oxidation (e.g., by Fe³⁺), which can convert the hydrazide to a carboxylic acid or diimide species.

Synthesis & Experimental Protocols

The synthesis of 3-hydroxypyridine-4-carbohydrazide is typically achieved via the hydrazinolysis of 3-hydroxyisonicotinic acid esters.[1][2][3]

Synthetic Pathway (Graphviz Visualization)

Synthesis cluster_conditions Key Reaction Parameters Acid 3-Hydroxyisonicotinic Acid (Starting Material) Ester Ethyl 3-hydroxyisonicotinate (Intermediate) Acid->Ester EtOH, H2SO4 (cat) Reflux, 6-8h Hydrazide 3-Hydroxypyridine-4-carbohydrazide (Target) Ester->Hydrazide NH2NH2·H2O (excess) EtOH, Reflux, 4h Hydrazone Schiff Base Derivatives (Bioactive) Hydrazide->Hydrazone R-CHO (Aldehyde) EtOH, AcOH (cat) Note1 Hydrazine Excess: Prevents dimer formation Note2 Purification: Recrystallization from EtOH

Figure 1: Synthetic route from 3-hydroxyisonicotinic acid to the target hydrazide and its downstream Schiff base derivatives.

Detailed Protocol: Hydrazinolysis
  • Esterification: Dissolve 3-hydroxyisonicotinic acid (10 mmol) in absolute ethanol (50 mL). Add concentrated H₂SO₄ (0.5 mL) and reflux for 8 hours. Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to yield the ethyl ester.

  • Hydrazide Formation: Dissolve the ethyl ester (5 mmol) in ethanol (20 mL). Add hydrazine hydrate (80%, 15 mmol) dropwise.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (System: CHCl₃:MeOH 9:1).[1][3]

  • Workup: Cool the reaction mixture to 0°C. The product typically precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from ethanol/water to obtain pure 3-hydroxypyridine-4-carbohydrazide.[2]

Reactivity & Applications

Metal Chelation Mechanism

The defining feature of this molecule is its ability to form stable 5-membered chelate rings with hard metal ions (Fe³⁺, Al³⁺).[1][2]

  • Mode A (Neutral/Acidic): Coordination via the carbonyl oxygen and the hydrazide nitrogen.[1][3]

  • Mode B (Basic): Deprotonation of the 3-OH group allows for coordination via the 3-phenolate oxygen and the 4-carbonyl oxygen .[1][2][3] This (O,O) donor set is highly specific for Fe³⁺, mimicking the coordination environment of siderophores (bacterial iron chelators).

Chelation Pathway (Graphviz Visualization)

Chelation Ligand 3-Hydroxypyridine-4-carbohydrazide (Neutral) Complex_OO Metal Complex (O,O-Coordination) High Affinity for Fe(III) Ligand->Complex_OO pH > pKa(OH) Fe(III) Complex_ON Metal Complex (O,N-Coordination) Affinity for Cu(II), Zn(II) Ligand->Complex_ON Neutral pH Cu(II)

Figure 2: Divergent chelation modes based on pH and metal ion hardness.

Schiff Base Formation

Reaction with aromatic aldehydes yields hydrazones (e.g., N'-(benzylidene)-3-hydroxypyridine-4-carbohydrazide).[2][3] These derivatives often exhibit enhanced lipophilicity and biological activity compared to the parent hydrazide, making them prime candidates for antimicrobial screening.[1][3]

References

  • Synthesis of 3-Hydroxypyridine Derivatives

    • Source: National Institutes of Health (NIH) / PMC.[1][3]

    • Title: Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions.[1][2][3]

    • URL:[Link]

  • Physicochemical Properties of Isoniazid Analogs

    • Source: Pakistan Journal of Pharmaceutical Sciences.[1][3]

    • Title: In-silico determination of pKa and logP values of some isoniazid synthetic analogues.
    • URL:[Link]

  • Metal Chelation of 3-Hydroxypyridinones

    • Source: MDPI (Molecules/Catalysts).[1][3][4]

    • Title: Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators.[1][2][3]

    • URL:[Link][3]

  • General Properties of 3-Hydroxypyridine

    • Source: PubChem.[1][3]

    • Title: 3-Hydroxypyridine Compound Summary.
    • URL:[Link][3]

Sources

Foundational

spectroscopic analysis of 3-hydroxypyridine-4-carbohydrazide

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxypyridine-4-Carbohydrazide Foreword: A Structural Elucidation Blueprint In the landscape of pharmaceutical research and drug development, the unambiguo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxypyridine-4-Carbohydrazide

Foreword: A Structural Elucidation Blueprint

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent investigations are built. 3-Hydroxypyridine-4-carbohydrazide, a molecule featuring a pyridine core, a hydroxyl group, and a carbohydrazide moiety, presents a unique analytical challenge and opportunity. Its potential as a scaffold in medicinal chemistry, particularly due to the known biological activities of both pyridine and hydrazide derivatives, necessitates a robust and reproducible analytical workflow.[1][2][3]

This guide eschews a simple recitation of methods. Instead, it offers a strategic blueprint for the . We will explore the "why" behind the "how," delving into the causal logic of experimental design, from solvent selection in NMR to the choice of ionization mode in mass spectrometry. The objective is to empower researchers, scientists, and drug development professionals with a self-validating system for analysis, ensuring the highest degree of scientific integrity and confidence in their results.

Molecular Architecture and Analytical Strategy

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-Hydroxypyridine-4-carbohydrazide is comprised of three key functional regions: the 3-hydroxypyridine ring, the amide-like carbohydrazide linker, and the terminal primary amine of the hydrazide. Each region provides distinct spectroscopic handles that we will exploit for confirmation.

Our analytical strategy is integrative. No single technique provides a complete picture. Instead, we will use Nuclear Magnetic Resonance (NMR) to map the carbon-hydrogen framework, Infrared (IR) spectroscopy to confirm the presence of key functional groups, Mass Spectrometry (MS) to determine the molecular weight and elemental composition, and UV-Visible (UV-Vis) spectroscopy to probe the electronic properties of the conjugated system.

Caption: Molecular structure and key analytical regions of 3-hydroxypyridine-4-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular skeleton. For 3-hydroxypyridine-4-carbohydrazide, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms.

Expertise-Driven Experimental Design

The choice of solvent is critical. The molecule contains several labile protons (O-H, N-H, and NH₂) which can exchange with solvent protons, leading to signal broadening or disappearance. Using an aprotic polar solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the superior choice. It readily dissolves the compound and, more importantly, its non-exchangeable nature allows for the observation of these labile proton signals, which are themselves structurally informative.

Step-by-Step Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried 3-hydroxypyridine-4-carbohydrazide sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Data Interpretation: Predicted Chemical Shifts and Couplings

The following tables summarize the predicted chemical shifts (δ) in ppm, based on data from analogous structures found in the literature.[4][5][6][7]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~10.5 - 11.5Singlet (broad)1HOH The phenolic proton is acidic and its signal is often broad. Its chemical shift is highly dependent on concentration and temperature.
~9.5 - 10.0Singlet (broad)1HCONH The amide proton signal is typically downfield due to the deshielding effect of the adjacent carbonyl group.
~8.3 - 8.5Singlet1HPyridine H-2This proton is ortho to the ring nitrogen, resulting in significant deshielding and a downfield shift.
~8.1 - 8.2Doublet1HPyridine H-6This proton is also ortho to the ring nitrogen, but its coupling to H-5 results in a doublet.
~7.4 - 7.5Doublet1HPyridine H-5Coupled to H-6, this proton appears further upfield compared to the other ring protons.
~4.5 - 5.0Singlet (broad)2HNH₂ The primary amine protons are labile, resulting in a broad singlet. The exact shift can vary.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Predicted Shift (δ, ppm)AssignmentRationale & Causality
~165C =OThe carbonyl carbon of the hydrazide is characteristically found in this downfield region.
~155Pyridine C -3 (C-OH)The carbon attached to the hydroxyl group is significantly deshielded.
~145Pyridine C -6Carbon adjacent to the nitrogen atom.
~142Pyridine C -2Carbon adjacent to the nitrogen atom.
~130Pyridine C -4The carbon bearing the carbohydrazide substituent.
~125Pyridine C -5Aromatic CH carbon.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for confirming the presence of the key functional groups that define 3-hydroxypyridine-4-carbohydrazide. The vibrations of the O-H, N-H, and C=O bonds provide a unique "fingerprint" for the molecule.

Step-by-Step Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • Sample Preparation (ATR): Place a small amount of the dry powder directly onto the ATR crystal. This method is fast and requires minimal sample preparation.

  • Sample Preparation (KBr Pellet): Grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[8] Press the mixture into a transparent pellet using a hydraulic press. This traditional method can yield high-quality spectra.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Data Interpretation: Characteristic Absorption Bands

The presence of strong, characteristic absorption bands confirms the molecular identity.[9][10][11][12]

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment & Causality
3400 - 3200Strong, BroadO-H StretchThe broadness is due to hydrogen bonding from the phenolic hydroxyl group.
3350 - 3150MediumN-H StretchOverlapping signals from the amide N-H and the asymmetric/symmetric stretches of the -NH₂ group are expected here.[9]
~1670StrongC=O Stretch (Amide I)This is a very characteristic and intense band for the carbonyl group in the hydrazide moiety.[11]
~1610, ~1580, ~1480Medium-StrongC=C and C=N Ring StretchThese absorptions are characteristic of the aromatic pyridine ring.[8]
~1550MediumN-H Bend (Amide II)This band arises from the bending vibration of the amide N-H bond.[8]
~1280MediumC-O StretchPhenolic C-O stretching vibration.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its elemental formula.

Expertise-Driven Experimental Design

Electrospray ionization (ESI) is the method of choice for this molecule.[13] It is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion ([M+H]⁺). The basic nitrogen atom on the pyridine ring readily accepts a proton, making positive ion mode ESI particularly effective.

Step-by-Step Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[14]

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is used to obtain a highly accurate mass measurement.

  • Data Analysis: Identify the peak corresponding to the protonated molecule ([M+H]⁺). The theoretical monoisotopic mass of C₆H₇N₃O₂ is 153.0538 u. Therefore, the [M+H]⁺ ion should be observed at m/z 154.0616.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (predicted)IonRationale
154.0616[M+H]⁺Protonated molecular ion (base peak). The pyridine nitrogen is the most likely site of protonation.[13]
176.0435[M+Na]⁺Sodium adduct, commonly observed with ESI.
< 154Fragment IonsPotential fragments could include the loss of NH₃ (m/z 137) or the loss of the entire hydrazide group.[15]

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system within the 3-hydroxypyridine ring.

Step-by-Step Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the micromolar range is typically sufficient.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum from approximately 200 to 400 nm. Use a matched cuvette containing only the solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Data Interpretation: Expected Electronic Transitions

The UV-Vis spectrum of 3-hydroxypyridine derivatives typically shows multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic ring.[16][17][18]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

λₘₐₓ (nm)Transition TypeRationale
~260-280 nmπ→πThis intense absorption band is characteristic of the conjugated pyridine system.[18][19]
~310-330 nmn→π / π→π*A second, often less intense, band at a longer wavelength can be attributed to the presence of the hydroxyl substituent and the nitrogen heteroatom.[16]

Integrated Analysis: A Self-Validating Workflow

The true power of this analytical approach lies in the integration of all four techniques. Each method corroborates the others, creating a self-validating loop that ensures the highest confidence in the final structural assignment.

Caption: Integrated workflow for the spectroscopic validation of 3-hydroxypyridine-4-carbohydrazide.

By following this integrated workflow, a researcher can confidently assert the identity and purity of their synthesized 3-hydroxypyridine-4-carbohydrazide. The ¹H NMR confirms the correct number and arrangement of protons, the ¹³C NMR validates the carbon backbone, the IR spectrum verifies the presence of all key functional groups, and high-resolution mass spectrometry provides an exact molecular formula. Together, they form an unassailable body of evidence for the structure.

References

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. I. Hydrazides of Aromatic Acids. Bulletin of the Chemical Society of Japan, 35(2), 332-337. Available at: [Link]

  • Tomáš, G., & Djerassi, C. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(11), 3468-3474. Available at: [Link]

  • Hussein, M. A., et al. (2018). Synthesis, Identification, and Study of the Antimicrobial and Antioxidant Activities of Some New 2,5-disubstituted-1,3,4-oxadiazole on Creatinine Derivatives. ResearchGate. Available at: [Link]

  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 846(1-2), 148-156. Available at: [Link]

  • Gumerova, N. I., et al. (2020). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes. ResearchGate. Available at: [Link]

  • Bielenica, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1234. Available at: [Link]

  • Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. Available at: [Link]

  • Reddy, Y. T., et al. (2018). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistrySelect, 3(44), 12489-12497. Available at: [Link]

  • Ben Ahmed, Z., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2635. Available at: [Link]

  • Mikláš, R., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Journal of Chemistry and Applied Chemical Engineering. Available at: [Link]

  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]

  • Dadashpour, S., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Medicinal Chemistry. Available at: [Link]

  • Argirov, O. (2014). UV spectrum of 3-hydroxypyridine. ResearchGate. Available at: [Link]

  • Wang, T., et al. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 143(35), 14064-14070. Available at: [Link]

  • Mohamed, S. S., et al. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. Available at: [Link]

  • Gbaj, A. M., et al. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. Available at: [Link]

  • Wang, T., et al. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypyridine. PubChem Compound Database. Available at: [Link]

  • A Info. (n.d.). 3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. A Info. Available at: [Link]

  • Dadashpour, S., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. Available at: [Link]

  • Mohamed, S. S., et al. (2025). Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. PDF from ResearchGate. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Available at: [Link]

  • Shafiq, M., et al. (2009). N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2899. Available at: [Link]

  • Anusha, G., et al. (2020). Synthesis, Structural-Spectral Characterization and Theoretical Studies of Pyridinium-4-carbohydrazide (2R,3R)-2,3-dihydroxybutanedioate. ResearchGate. Available at: [Link]

  • Roy, S., et al. (2018). Structural, Spectroscopic, Theoretical, and Magnetic Investigations of a Novel Cubane-like Tetranuclear Copper(II)-Hydrazone Complex. Dalton Transactions. Available at: [Link]

  • ChemBK. (n.d.). Pyridine-4-carbohydrazide. ChemBK. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Publishing. Available at: [Link]

Sources

Exploratory

The Pharmacochemical Trajectory of 3-Hydroxypyridine-4-Carbohydrazide

From Synthetic Intermediate to Bifunctional Bioactive Scaffold Part 1: Executive Summary & Chemical Identity 3-Hydroxypyridine-4-carbohydrazide (often referred to in literature as 3-hydroxyisoniazid or 3-hydroxy-INH) rep...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Intermediate to Bifunctional Bioactive Scaffold

Part 1: Executive Summary & Chemical Identity

3-Hydroxypyridine-4-carbohydrazide (often referred to in literature as 3-hydroxyisoniazid or 3-hydroxy-INH) represents a critical intersection in medicinal chemistry: the convergence of a potent pharmacophore (the hydrazide) with a privileged chelating motif (the 3-hydroxypyridinone-like core).

Unlike its parent compound, Isoniazid (pyridine-4-carbohydrazide)—the frontline anti-tubercular agent discovered in 1912 and deployed in 1952—this 3-hydroxy derivative possesses unique physicochemical properties driven by the ortho-hydroxyl group. This structural modification introduces intramolecular hydrogen bonding and metal-chelating capabilities that distinctively alter its biological profile, metabolic stability, and mechanism of action against metalloenzymes.

Key Technical Specifications:

PropertySpecification
IUPAC Name 3-hydroxy-pyridine-4-carbohydrazide
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol
Core Scaffold Pyridine (heterocyclic aromatic)
Key Functional Groups Hydrazide (-CONHNH₂), Hydroxyl (-OH at C3)
pKa Values ~4.9 (Pyridine N), ~8.8 (Phenolic OH), ~10.8 (Hydrazide)
Primary Utility Anti-tubercular research, Iron chelation therapy, Fragment-based drug design
Part 2: Historical Evolution & Discovery Context[1]

The history of 3-hydroxypyridine-4-carbohydrazide is not defined by a single "eureka" moment of discovery, but rather by two distinct waves of pharmaceutical investigation: The Metabolic Mapping Era and the Chelation Design Era .

1. The Metabolic Mapping Era (1950s - 1970s)

Following the clinical success of Isoniazid (INH) in 1952, researchers scrambled to understand its metabolism. It was hypothesized that the toxicity of INH (hepatotoxicity and peripheral neuropathy) was linked to its metabolic fate.

  • Discovery: 3-hydroxypyridine-4-carbohydrazide was identified as a minor oxidative metabolite of INH, generated via the Cytochrome P450 system (specifically CYP2E1 and CYP3A4) acting on the pyridine ring.

  • Significance: Early studies revealed that hydroxylation at the 3-position increased the water solubility of the scaffold but altered its interaction with the target enzyme InhA (enoyl-ACP reductase).

2. The Chelation Design Era (1980s - Present)

As the role of iron acquisition in bacterial virulence and cancer cell proliferation became clear, the 3-hydroxy-4-pyridinone (HPO) class of chelators gained prominence.

  • Rational Design: Chemists recognized that introducing a hydroxyl group ortho to the carbonyl of the hydrazide created a bidentate ligand site (

    
    -donor set).
    
  • Modern Application: Today, this molecule is synthesized not just as a drug candidate, but as a "warhead" in fragment-based drug discovery (FBDD), designed to inhibit metalloenzymes (like urease or matrix metalloproteinases) by stripping their active site metal ions.

Part 3: Synthetic Methodology (Technical Protocol)

Note: The following protocol is a synthesized "Best Practice" methodology derived from standard heterocyclic acid-to-hydrazide conversions. It prioritizes yield and purity.

Reaction Logic (Retrosynthetic Analysis)

The most reliable route avoids the direct hydroxylation of Isoniazid (which yields complex mixtures). Instead, it proceeds via the functionalization of 3-hydroxyisonicotinic acid .

Pathway:

  • Esterification: 3-hydroxyisonicotinic acid

    
     Methyl 3-hydroxyisonicotinate.
    
  • Hydrazinolysis: Methyl ester

    
     3-hydroxypyridine-4-carbohydrazide.
    
Step-by-Step Protocol

Reagents Required:

  • 3-Hydroxyisonicotinic acid (CAS: 10128-71-9)

  • Methanol (Anhydrous)

  • Sulfuric Acid (Catalytic, H₂SO₄)

  • Hydrazine Hydrate (80% or 98%)

  • Ethanol (Absolute)[1]

Phase 1: Esterification (Fischer Speier)

  • Dissolve 10.0 mmol of 3-hydroxyisonicotinic acid in 50 mL of anhydrous methanol.

  • Add 0.5 mL of conc. H₂SO₄ dropwise.

  • Reflux the mixture at 65°C for 8–10 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1).

  • Once conversion is complete, concentrate the solvent under reduced pressure.

  • Neutralize the residue with saturated NaHCO₃ solution and extract with Ethyl Acetate (3 x 30 mL).

  • Dry organic layer over anhydrous Na₂SO₄ and evaporate to yield Methyl 3-hydroxyisonicotinate (Intermediate A).

Phase 2: Hydrazinolysis

  • Dissolve Intermediate A (approx. 8 mmol) in 20 mL of absolute ethanol.

  • Add Hydrazine Hydrate (24 mmol, 3 eq) dropwise at room temperature. Caution: Exothermic.

  • Reflux at 80°C for 4–6 hours. A precipitate typically begins to form after 2 hours.

  • Cool the reaction mixture to 0°C (ice bath) and stir for 30 minutes to maximize precipitation.

  • Filtration: Filter the solid product under vacuum.

  • Purification: Recrystallize from ethanol/water (9:1) to obtain needle-like crystals.

Validation Parameters:

  • Melting Point: Expect >200°C (decomposition).

  • IR Spectrum: Look for doublet peaks at 3300–3200 cm⁻¹ (NH/NH₂) and a shifted carbonyl stretch at ~1650 cm⁻¹ (Amide I).

Part 4: Mechanism of Action & Biological Logic

The biological activity of 3-hydroxypyridine-4-carbohydrazide is bifunctional. It operates through two distinct, often synergistic mechanisms.

1. The "Trojan Horse" Peroxidase Inhibition

Like Isoniazid, this derivative is a pro-drug.

  • Activation: It requires activation by the mycobacterial catalase-peroxidase enzyme KatG .[2]

  • Radical Formation: The hydrazide group is oxidized to form an isonicotinoyl-type radical.

  • Adduct Formation: This radical reacts with NAD+ to form an adduct that inhibits InhA (the enoyl-ACP reductase), halting mycolic acid synthesis and cell wall construction.

  • Difference from INH: The 3-hydroxyl group alters the redox potential, potentially changing the kinetics of KatG activation and reducing the formation of toxic hydrazine metabolites.

2. Metal Chelation (The Siderophore Mimic)

The 3-hydroxy-4-carbonyl motif creates a high-affinity binding site for Fe³⁺, Cu²⁺, and Zn²⁺.

  • Iron Starvation: In iron-limited environments (like the human host), the molecule can compete with bacterial siderophores, starving the pathogen of essential iron.

  • Enzyme Deactivation: It can strip metal cofactors from metalloenzymes (e.g., Urease or Histone Deacetylases), inhibiting their function via a non-competitive mechanism.

Visualizing the Pathway

G Prodrug 3-Hydroxypyridine-4-carbohydrazide (Prodrug) KatG KatG Activation (Oxidation) Prodrug->KatG Peroxidase Activity Chelation Metal Chelation (Fe3+/Zn2+) (Secondary Mechanism) Prodrug->Chelation Direct Binding Radical Acyl Radical Species KatG->Radical -N2, -H+ NAD NAD+ Coupling Radical->NAD Adduct NAD-Inhibitor Adduct NAD->Adduct InhA InhA Inhibition (Cell Wall Lysis) Adduct->InhA Metalloenzyme Inhibition of Metalloenzymes Chelation->Metalloenzyme Cofactor Stripping

Caption: Dual mechanism of action: KatG-mediated activation (primary TB pathway) and direct metal chelation (secondary antimicrobial/antitumor pathway).

Part 5: Comparative Data & Structure-Activity Relationship (SAR)

The following table summarizes how the 3-hydroxy substitution alters the profile compared to the parent Isoniazid.

FeatureIsoniazid (Parent)3-Hydroxypyridine-4-carbohydrazideImpact of Modification
LogP (Lipophilicity) -0.70~ -0.95Increased hydrophilicity due to -OH group; may reduce passive diffusion across lipid-rich mycobacterial walls.
Metal Binding Weak / NegligibleHigh Affinity (Bidentate)Enables inhibition of metalloenzymes; potential for "dual-targeting."
Hepatotoxicity Risk High (via Acetylhydrazine)Moderate/LowerThe 3-OH group promotes Phase II conjugation (Glucuronidation), potentially bypassing toxic hydrazine release.
KatG Activation RapidSlowerSteric hindrance and H-bonding at the 3-position stabilize the hydrazide, slowing radical generation.
Part 6: Future Outlook & Applications

The "rediscovery" of 3-hydroxypyridine-4-carbohydrazide is currently driving research in three specific verticals:

  • Multi-Target Directed Ligands (MTDLs): Researchers are linking this scaffold to other pharmacophores (e.g., fluoroquinolones) to create hybrid drugs that attack TB via DNA gyrase inhibition and mycolic acid inhibition simultaneously.

  • Alzheimer’s Research: Due to its ability to chelate iron (which accumulates in amyloid plaques) and inhibit oxidative stress, derivatives are being screened as neuroprotective agents.

  • Green Chemistry Reagents: The compound is increasingly used as a benign ligand in catalytic organic synthesis, replacing toxic phosphine ligands in specific coupling reactions.

References
  • Bernstein, J., et al. (1995).[3] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition. Link

  • Vilchèze, C., & Jacobs, W. R. (2019).[4] The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics. Annual Review of Microbiology. Link

  • Scior, T., et al. (2002). Antimycobacterial activity of 3-hydroxypyridine-4-carbohydrazide derivatives against drug-resistant tuberculosis. Chemotherapy. Link

  • Preziosi, P. (2007).[5] Isoniazid: metabolic aspects and toxicological correlates.[5] Current Drug Metabolism.[5] Link

  • Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. Molecular Aspects of Medicine. Link

Sources

Foundational

Technical Monograph: 3-Hydroxypyridine-4-Carbohydrazide

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.

CAS Registry Number: 88394-01-8 Synonyms: 3-Hydroxyisoniazid; 3-Hydroxy-4-pyridinecarbohydrazide; 3-Hydroxyisonicotinohydrazide Molecular Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1][2]

Executive Summary & Application Scope

3-Hydroxypyridine-4-carbohydrazide is a functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive Schiff bases and metal-chelating agents.[2] Structurally, it is an analogue of the first-line antitubercular drug Isoniazid (INH), distinguished by a hydroxyl group at the ortho position to the hydrazide moiety.

Core Utility:

  • Medicinal Chemistry Scaffold: The hydrazide group (-CONHNH₂) is highly reactive toward aldehydes and ketones, facilitating the rapid generation of hydrazone libraries (Schiff bases) with antimicrobial, antiviral, and anti-tyrosinase activities.

  • Metal Chelation: The proximity of the 3-hydroxyl oxygen, the pyridine nitrogen, and the hydrazide carbonyl oxygen creates a tridentate ligand environment (O, N, O donor set), making it a potent chelator for transition metals (Cu²⁺, Fe³⁺), which is relevant in metalloenzyme inhibition studies.

  • Metabolic Reference Standard: It serves as a reference standard in the study of oxidative metabolites of isonicotinic acid derivatives.[2]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The following data aggregates experimental and predicted values essential for handling and characterization.

PropertyValueNote
CAS Number 88394-01-8Primary Identifier
Appearance White to Off-white Crystalline SolidHygroscopic nature possible
Melting Point >220 °C (Decomposes)High thermal stability due to H-bonding
Solubility DMSO, DMF, Hot EthanolPoor solubility in non-polar solvents
pKa (Predicted) ~4.8 (Pyridine N), ~8.5 (Phenolic OH)Zwitterionic character at neutral pH
LogP -0.8 to -1.2Hydrophilic; cell permeability varies by derivative
Storage 2–8 °C, Inert AtmosphereSensitive to oxidation over long periods

Structural Visualization & Chelation Logic

The unique reactivity of 3-hydroxypyridine-4-carbohydrazide stems from its ability to tautomerize and coordinate metals.[2] The diagram below illustrates the chemical structure and its potential coordination modes.

ChemicalStructure cluster_mechanism Functional Mechanisms Compound 3-Hydroxypyridine-4-carbohydrazide (CAS 88394-01-8) Features Structural Features Compound->Features Defined by Chelation Metal Chelation Site (Tridentate O-N-O) Features->Chelation 3-OH + 4-C=O Reactivity Hydrazide Reactivity (Schiff Base Formation) Features->Reactivity 4-CONHNH2 Inhibition of Metalloenzymes\n(e.g., Tyrosinase, Urease) Inhibition of Metalloenzymes (e.g., Tyrosinase, Urease) Chelation->Inhibition of Metalloenzymes\n(e.g., Tyrosinase, Urease) Library Generation\n(Antimicrobial Hydrazones) Library Generation (Antimicrobial Hydrazones) Reactivity->Library Generation\n(Antimicrobial Hydrazones)

Figure 1: Structural logic of 3-hydroxypyridine-4-carbohydrazide, highlighting the dual functionality of the chelating domain (3-OH/4-C=O) and the reactive hydrazide tail.[2]

Synthesis Protocol: Ester Hydrazinolysis

Context: The most robust method for synthesizing 3-hydroxypyridine-4-carbohydrazide is the nucleophilic attack of hydrazine hydrate on an ester precursor (typically methyl or ethyl 3-hydroxypyridine-4-carboxylate).[2]

Reagents Required[1][9][11][12][13][14][15]
  • Precursor: Methyl 3-hydroxypyridine-4-carboxylate (1.0 eq)

  • Reagent: Hydrazine hydrate (80% or 98%) (3.0 – 5.0 eq)

  • Solvent: Absolute Ethanol or Methanol

  • Catalyst (Optional): Glacial acetic acid (catalytic drops, usually not required for reactive esters)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of Methyl 3-hydroxypyridine-4-carboxylate in 20 mL of absolute ethanol.

  • Addition: Add 40 mmol (excess) of hydrazine hydrate dropwise to the stirring solution at room temperature. Note: Excess hydrazine prevents the formation of dimeric species.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 4–6 hours. Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The starting ester spot (higher R_f) should disappear, replaced by the hydrazide spot (lower R_f, stains with ninhydrin).

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4 °C) for 1 hour. The product typically precipitates as a white or pale cream solid.[2]

  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted hydrazine.

  • Purification: If necessary, recrystallize from ethanol/water (9:1) to obtain analytical grade purity.

  • Drying: Dry under vacuum at 40 °C for 12 hours.

Biological Significance & Pathways

The biological activity of this compound is often investigated in the context of Multidrug-Resistant Tuberculosis (MDR-TB) and Enzyme Inhibition .[2]

Mechanism of Action (Schiff Base Derivatives)

While the parent hydrazide has moderate activity, its hydrazone derivatives are the primary pharmacological agents.

  • InhA Inhibition: Like Isoniazid, derivatives can target the enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis, interfering with mycolic acid synthesis.[2]

  • Tyrosinase Inhibition: The 3-hydroxy-4-ketone motif mimics the transition state of tyrosinase substrates, chelating the active site Copper ions essential for enzymatic activity.[2]

Experimental Workflow: Schiff Base Generation

To utilize this CAS number in drug discovery, researchers typically derivatize it immediately.[2]

SynthesisWorkflow Start Start: 3-Hydroxypyridine-4-carbohydrazide (CAS 88394-01-8) Reaction Reflux in Ethanol (Cat. Acetic Acid) Start->Reaction Aldehyde Select Aldehyde/Ketone (R-CHO) Aldehyde->Reaction Product Schiff Base (Hydrazone) Target Molecule Reaction->Product - H2O Assay Biological Assay (MIC / IC50) Product->Assay Screening

Figure 2: Standard workflow for derivatizing 3-hydroxypyridine-4-carbohydrazide into bioactive hydrazones.

Analytical Validation

To ensure the integrity of the compound (CAS 88394-01-8), the following spectral features must be verified:

  • IR Spectroscopy (KBr):

    • 3300–3200 cm⁻¹: NH/NH₂ stretching (broad).[2]

    • 1660–1640 cm⁻¹: C=O stretching (Amide I).[2]

    • ~3400 cm⁻¹: OH stretching (often broad/overlapping).[2]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.0–11.0 ppm (s, 1H, CONH ).

    • δ 4.5–5.0 ppm (s, 2H, NH₂).

    • δ ~12.0 ppm (s, 1H, Phenolic OH, exchangeable).

    • Aromatic protons: Pyridine ring signals typically around 7.5–8.5 ppm depending on substitution patterns.[2]

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺ peak at m/z 154.15.[2]

References

  • Namiki Shoji Co., Ltd. (2024).[2] Building Blocks Catalogue: 3-Hydroxypyridine-4-carbohydrazide (CAS 88394-01-8).[1][2] Retrieved from [Link][2]

  • Sciencemadness. (2002).[2] Reaction of esters with hydrazine: Mechanistic discussion on hydrazinolysis. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[2] Compound Summary for Isoniazid Derivatives. Retrieved from [Link]

  • Molinspiration & SwissADME. (2025).[2] Physicochemical property predictions for Pyridine-4-carbohydrazide scaffolds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Role of 3-Hydroxypyridine-4-Carbohydrazide in the Synthesis of Novel Metal Complexes: A Guide for Researchers

Introduction: Unveiling the Potential of 3-Hydroxypyridine-4-Carbohydrazide as a Privileged Ligand In the ever-evolving landscape of coordination chemistry and drug development, the design of novel ligands that can form...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 3-Hydroxypyridine-4-Carbohydrazide as a Privileged Ligand

In the ever-evolving landscape of coordination chemistry and drug development, the design of novel ligands that can form stable and functional metal complexes is of paramount importance. Among the myriad of organic scaffolds, 3-hydroxypyridine-4-carbohydrazide has emerged as a particularly promising candidate. This molecule uniquely combines the established metal-chelating prowess of the 3-hydroxypyridinone core with the versatile reactivity of a carbohydrazide moiety. The 3-hydroxy and 4-carbonyl groups of the pyridine ring form a robust bidentate chelation site, showing a high affinity for a variety of metal ions, especially hard metal ions like Fe(III), Al(III), and Ga(III).[1] The carbohydrazide functional group not only extends the coordination potential of the ligand but also serves as a synthetic handle for the creation of more complex structures, such as Schiff bases, through condensation reactions. This dual functionality makes 3-hydroxypyridine-4-carbohydrazide a "privileged ligand" in the synthesis of metal complexes with diverse applications, ranging from medicinal chemistry, where they are explored as iron chelating agents for the treatment of iron overload diseases, to materials science.[2][3] This guide provides detailed application notes and protocols for the synthesis of 3-hydroxypyridine-4-carbohydrazide and its subsequent use in the preparation of metal complexes, with a focus on the underlying chemical principles and practical considerations for researchers in the field.

Section 1: Synthesis of the Ligand: 3-Hydroxypyridine-4-Carbohydrazide

The synthesis of 3-hydroxypyridine-4-carbohydrazide is a multi-step process that begins with a commercially available precursor, 3-aminoisonicotinic acid. The following protocols provide a detailed, step-by-step methodology for the synthesis of the target ligand.

Protocol 1.1: Synthesis of 3-Hydroxyisonicotinic Acid

This protocol outlines the conversion of 3-aminoisonicotinic acid to 3-hydroxyisonicotinic acid via a diazotization reaction followed by hydrolysis.

Causality Behind Experimental Choices: The diazotization of the amino group at low temperatures is crucial to prevent the premature decomposition of the unstable diazonium salt. The subsequent heating of the reaction mixture facilitates the nucleophilic substitution of the diazonium group by a hydroxyl group from water.

Caption: Workflow for the synthesis of 3-hydroxyisonicotinic acid.

Step-by-Step Methodology:

  • Dissolve 3-aminoisonicotinic acid (108.86 g, 788.13 mmol) in 1740 mL of deionized water in a suitable reaction vessel.

  • Slowly add concentrated sulfuric acid (84.02 mL, 1576.3 mmol) to the solution. The mixture will form a yellow slurry.

  • Cool the slurry to below 10 °C using an ice bath.

  • Prepare a solution of sodium nitrite (60.36 g, 874.83 mmol) in 510 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the cooled slurry while vigorously stirring and maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C. A significant amount of precipitate will form.

  • Maintain the temperature at 80 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the precipitate with cold deionized water and dry under vacuum to yield 3-hydroxyisonicotinic acid.[1]

Protocol 1.2: Esterification of 3-Hydroxyisonicotinic Acid

This protocol describes the conversion of 3-hydroxyisonicotinic acid to its ethyl ester, a necessary intermediate for the subsequent reaction with hydrazine.

Causality Behind Experimental Choices: The use of an excess of ethanol and a catalytic amount of strong acid (like sulfuric acid) drives the equilibrium of the Fischer esterification towards the product side. Refluxing provides the necessary activation energy for the reaction.

Caption: Workflow for the esterification of 3-hydroxyisonicotinic acid.

Step-by-Step Methodology:

  • Suspend 3-hydroxyisonicotinic acid (10 g, 71.9 mmol) in absolute ethanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-hydroxyisonicotinate.

Protocol 1.3: Synthesis of 3-Hydroxypyridine-4-Carbohydrazide

This final step in the ligand synthesis involves the reaction of the ethyl ester with hydrazine hydrate.

Causality Behind Experimental Choices: Hydrazine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the more stable hydrazide. The reaction is typically carried out in an alcohol solvent, and heating accelerates the rate of reaction.

Caption: Workflow for the synthesis of 3-hydroxypyridine-4-carbohydrazide.

Step-by-Step Methodology:

  • Dissolve ethyl 3-hydroxyisonicotinate (5 g, 29.9 mmol) in ethanol (100 mL).

  • Add hydrazine hydrate (2.9 mL, 59.8 mmol) to the solution.

  • Heat the mixture to reflux for 8-12 hours. A precipitate will form as the reaction progresses.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the white precipitate by filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to yield pure 3-hydroxypyridine-4-carbohydrazide.

Section 2: Synthesis of Metal Complexes

The 3-hydroxypyridine-4-carbohydrazide ligand can coordinate to a variety of metal ions. The following protocols provide general methods for the synthesis of Fe(III) and a diamagnetic Zn(II) complex, which can be adapted for other metal ions.

Protocol 2.1: Synthesis of an Iron(III) Complex

Iron(III) complexes of 3-hydroxypyridinone-based ligands are of significant interest due to their potential as therapeutic agents.

Causality Behind Experimental Choices: The reaction is typically carried out in a suitable solvent like methanol or ethanol. The stoichiometry of the ligand to metal is often 2:1 or 3:1 for octahedral Fe(III) complexes. The pH of the solution can influence the protonation state of the ligand and the nature of the resulting complex.

Caption: General workflow for the synthesis of an Fe(III) complex.

Step-by-Step Methodology:

  • Dissolve 3-hydroxypyridine-4-carbohydrazide (0.46 g, 3 mmol) in hot methanol (50 mL).

  • In a separate flask, dissolve iron(III) chloride hexahydrate (0.27 g, 1 mmol) in methanol (20 mL).

  • Slowly add the iron(III) chloride solution to the ligand solution with constant stirring. A color change is typically observed.

  • Adjust the pH of the solution to ~6-7 using a methanolic solution of sodium hydroxide or triethylamine, if necessary, to facilitate deprotonation of the ligand.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the mixture to room temperature. The resulting colored precipitate is collected by filtration.

  • Wash the complex with methanol and then diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Protocol 2.2: Synthesis of a Zinc(II) Complex

Zinc(II) complexes are often synthesized for comparative studies and are useful for NMR characterization due to their diamagnetic nature.

Causality Behind Experimental Choices: Similar to the Fe(III) complex synthesis, the choice of solvent and stoichiometry are important. Zn(II) typically forms tetrahedral or octahedral complexes.

Step-by-Step Methodology:

  • Dissolve 3-hydroxypyridine-4-carbohydrazide (0.31 g, 2 mmol) in hot ethanol (40 mL).

  • Dissolve zinc(II) chloride (0.14 g, 1 mmol) in ethanol (15 mL).

  • Add the zinc(II) chloride solution to the ligand solution with stirring.

  • Reflux the mixture for 3 hours.

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If not, slowly evaporate the solvent to induce crystallization.

  • Wash the resulting solid with cold ethanol and dry under vacuum.

Section 3: Characterization of the Ligand and Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the key analytical techniques and expected observations.

TechniqueLigand (3-hydroxypyridine-4-carbohydrazide)Fe(III) ComplexZn(II) Complex
FT-IR (cm⁻¹) ν(N-H) ~3300-3200, ν(C=O) ~1660, ν(C=N) ~1610Shift in ν(C=O) and ν(C=N) upon coordination. Appearance of new bands in the low-frequency region due to ν(M-O) and ν(M-N).[4][5]Similar shifts in ligand bands upon coordination as observed for the Fe(III) complex.[6]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (~7-8 ppm), NH and OH protons (variable, often broad)Paramagnetic, leading to broad or unobservable proton signals.Sharp signals for the ligand protons, with potential shifts upon coordination, confirming the diamagnetic nature of the complex.[7][8]
UV-Vis Spectroscopy Absorption bands in the UV region due to π-π* and n-π* transitions.Appearance of new bands in the visible region due to ligand-to-metal charge transfer (LMCT) and d-d transitions.Typically shows only ligand-based transitions, with possible shifts upon coordination.
Elemental Analysis Confirms the C, H, N composition of the pure ligand.Determines the ligand-to-metal ratio and the presence of counter-ions or coordinated solvent molecules.Confirms the stoichiometry of the complex.
Mass Spectrometry Provides the molecular weight of the ligand.Confirms the formation of the complex and can provide information on its fragmentation pattern.Provides the molecular weight of the complex.

Conclusion and Future Perspectives

3-Hydroxypyridine-4-carbohydrazide stands out as a highly adaptable ligand for the synthesis of a wide array of metal complexes. The protocols detailed herein provide a solid foundation for researchers to synthesize and characterize this ligand and its metal complexes. The inherent versatility of the carbohydrazide moiety allows for further derivatization, opening up avenues for the creation of more sophisticated structures with tailored properties. Future research in this area will likely focus on the development of novel Schiff base derivatives and their metal complexes for applications in catalysis, bioinorganic chemistry, and the design of advanced materials. The exploration of the biological activities of these complexes, particularly their potential as antimicrobial or anticancer agents, also represents a promising frontier for drug development professionals.

References

  • IR spectra of the ligands and their complexes with Fe(III) in solid... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, spectral studies and antibacterial activity of iron(III) complexes with hydrazone functionalized ligands. (n.d.). Retrieved from [Link]

  • Iron(iii) and cobalt(iii) complexes with both tautomeric (keto and enol) forms of aroylhydrazone ligands: catalysts for the microwave assisted oxidation of alcohols - RSC Publishing. (n.d.). Retrieved from [Link]

  • Iron complexes of an antiproliferative aroyl hydrazone: Characterization of three protonation states by EPR methods - PubMed Central. (n.d.). Retrieved from [Link]

  • US5322948A - Process for preparing pyridinecarboxylic acid derivatives - Google Patents. (n.d.).
  • 1 H-NMR spectrum of Zn(II) complex | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 3-hydroxy-4-pyridone via the 3-sulfate. - ResearchGate. (n.d.). Retrieved from [Link]

  • Iron(III) complexes with a biologically relevant aroylhydrazone: crystallographic evidence for coordination versatility - PubMed. (2007, October 29). Retrieved from [Link]

  • Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers - PubMed. (2024, September 5). Retrieved from [Link]

  • Two Zn(II) and one Mn(II) complexes using two different hydrazone ligands: Spectroscopic studies and structural aspects - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu - SciSpace. (n.d.). Retrieved from [Link]

  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC. (n.d.). Retrieved from [Link]

  • Hybrid Pyridine Bis-Anthracene-Imidazolium Salt: NMR Studies on Zn-Acetate Complexation - Semantic Scholar. (2021, September 14). Retrieved from [Link]

  • Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: 3-Hydroxypyridine-4-Carbohydrazide in Enzyme Inhibitor Development

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and enzymology. It focuses on the 3-hydroxypyridine-4-carbohydrazide scaffold, a privileged structure in fragment-based drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and enzymology. It focuses on the 3-hydroxypyridine-4-carbohydrazide scaffold, a privileged structure in fragment-based drug discovery (FBDD) due to its dual capability for hydrogen bonding and metal chelation.

Executive Summary & Scientific Rationale

The 3-hydroxypyridine-4-carbohydrazide moiety represents a "privileged scaffold" distinct from its non-hydroxylated parent, Isoniazid. While Isoniazid is a frontline antitubercular agent primarily activated by KatG, the introduction of a hydroxyl group at the C3 position transforms the pharmacophore into a potent bidentate or tridentate chelator .

This structural modification enables the scaffold to target metalloenzymes (e.g., Urease, Tyrosinase, HIV Integrase, Metallo-


-lactamases) by sequestering or coordinating the active site metal ions (

,

,

,

).
Key Mechanistic Advantages:
  • Metal Chelation: The proximal 3-hydroxyl group and the 4-carbonyl oxygen form a stable 5-membered chelate ring with metal ions.

  • Schiff Base Versatility: The hydrazide tail allows for rapid derivatization into hydrazones (Schiff bases), creating a tridentate O-N-O ligand system when coupled with salicylaldehyde derivatives.

  • Proton Transfer: The 3-OH group can participate in proton shuttle mechanisms, stabilizing transition states in hydrolytic enzymes.

Mechanism of Action: The Chelation Pharmacophore

Understanding the binding mode is critical for SAR (Structure-Activity Relationship) optimization.

Binding Modes
  • Mode A (Bidentate): The neutral molecule coordinates via the carbonyl oxygen and the pyridine nitrogen (less common) or the carbonyl oxygen and the deprotonated 3-hydroxyl oxygen.

  • Mode B (Tridentate - Schiff Base): Upon derivatization to a hydrazone, the molecule coordinates via the 3-OH , Azomethine Nitrogen , and the Carbonyl Oxygen (or the phenolic OH of the aldehyde partner).

ChelationMechanism Scaffold 3-Hydroxypyridine-4-carbohydrazide Site_OH 3-Hydroxyl Group (Deprotonated Donor) Scaffold->Site_OH Site_CO 4-Carbonyl Oxygen (Neutral Donor) Scaffold->Site_CO Site_N Hydrazone Nitrogen (If Derivatized) Scaffold->Site_N In Schiff Bases Metal Active Site Metal (Zn2+, Ni2+, Mg2+) Inhibition Enzyme Inactivation (Metal Sequestration) Metal->Inhibition Site_OH->Metal Coordination Site_CO->Metal Coordination Site_N->Metal Coordination

Figure 1: Chelation mechanism showing the bidentate/tridentate binding potential of the scaffold to active site metals.

Application Note: Chemical Synthesis Protocol

Objective: Synthesize 3-hydroxypyridine-4-carbohydrazide and generate a library of Schiff base derivatives.

Reagents & Equipment[1][2]
  • Starting Material: 3-Hydroxyisonicotinic acid (CAS: 10128-71-9).[1]

  • Reagents: Thionyl chloride (

    
    ), Methanol, Hydrazine hydrate (
    
    
    
    ), Ethanol.
  • Equipment: Reflux condenser, Rotary evaporator, FTIR, NMR.

Step-by-Step Synthesis Workflow
Stage 1: Esterification
  • Suspend 3-hydroxyisonicotinic acid (10 mmol) in dry methanol (20 mL).

  • Cool to 0°C in an ice bath.

  • Add Thionyl chloride (12 mmol) dropwise (Caution: Exothermic, HCl gas evolution).

  • Reflux at 65°C for 6-8 hours. Monitor by TLC (System: CHCl3:MeOH 9:1).

  • Evaporate solvent to yield Methyl 3-hydroxyisonicotinate.

Stage 2: Hydrazide Formation
  • Dissolve the methyl ester from Stage 1 in absolute ethanol (15 mL).

  • Add Hydrazine hydrate (99%, 30 mmol) slowly. Note: Excess hydrazine prevents dimer formation.

  • Reflux for 4-6 hours. A solid precipitate usually forms.

  • Cool to room temperature, filter the solid, and wash with cold ethanol.

  • Recrystallize from ethanol/water to obtain pure 3-hydroxypyridine-4-carbohydrazide .

Stage 3: Schiff Base Library Generation (Optional)
  • Mix the hydrazide (1 mmol) with an aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 2-4 hours.

  • Filter the resulting precipitate (Schiff base) and dry.

SynthesisPathway Start 3-Hydroxyisonicotinic Acid Step1 Esterification (MeOH, SOCl2, Reflux) Start->Step1 Inter Methyl 3-hydroxyisonicotinate Step1->Inter Step2 Hydrazinolysis (NH2NH2, EtOH, Reflux) Inter->Step2 Product 3-Hydroxypyridine-4-carbohydrazide (Target Scaffold) Step2->Product Step3 Condensation (R-CHO, AcOH) Product->Step3 Library Schiff Base Library (Tridentate Ligands) Step3->Library

Figure 2: Synthetic route from acid precursor to hydrazide scaffold and Schiff base library.[2][3]

Protocol: Enzymatic Inhibition Assay (Urease Model)

Context: Urease is a nickel-dependent metalloenzyme. This protocol validates the chelating potential of the scaffold.

Materials
  • Enzyme: Jack Bean Urease (EC 3.5.1.5).

  • Substrate: Urea (100 mM stock).

  • Buffer: Phosphate Buffer Saline (PBS), pH 7.4.

  • Indicator: Phenol Red (0.002% w/v).

  • Detection: Microplate Reader (Absorbance at 570 nm).

Experimental Procedure
  • Preparation:

    • Dissolve test compounds (hydrazide derivatives) in DMSO to make 10 mM stock.

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in PBS.
  • Incubation:

    • In a 96-well plate, add 25

      
      L of enzyme solution (5 U/mL).
      
    • Add 5

      
      L of test compound.
      
    • Incubate at 37°C for 15 minutes to allow pre-incubation binding (critical for chelators).

  • Reaction:

    • Add 50

      
      L of Urea solution containing Phenol Red.
      
    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • As urea is hydrolyzed to ammonia, pH rises, turning phenol red to pink/red.

    • Measure Absorbance (

      
      ) at 570 nm.
      
  • Calculation:

    • Calculate

      
       using non-linear regression (GraphPad Prism or similar).
      
Self-Validating Control System
  • Positive Control: Acetohydroxamic Acid (Standard Urease Inhibitor).

  • Negative Control: DMSO only (0% inhibition).

  • Interference Check: Test compound + Phenol Red (no enzyme) to check for intrinsic absorbance.

Case Studies & Therapeutic Applications

Case Study A: HIV Integrase Inhibition

Target:


 ions in the catalytic core.[]
Mechanism:  The 3-hydroxy-4-carbonyl motif mimics the diketo acid pharmacophore required to bind the two 

ions in the HIV integrase active site. Reference Insight: N-3 hydroxylation of pyrimidine/pyridine scaffolds yields a "chelating triad" essential for strand transfer inhibition [1].[5]
Case Study B: Metallo- -Lactamase (MBL)

Target:


 ions (NDM-1, VIM-2).[6]
Relevance:  MBLs confer resistance to carbapenems. The hydrazide scaffold, particularly when derivatized with electron-donating groups (e.g., thiophene, furan), can strip Zinc from the active site or form a ternary complex that blocks substrate entry [2].
Case Study C: Tyrosinase Inhibitors

Target: Binuclear Copper (


) active site.
Relevance:  3-hydroxypyridin-4-one derivatives are well-documented tyrosinase inhibitors. The hydrazide analog offers a similar chelation geometry but with different solubility and pharmacokinetic properties [3].

References

  • Tang, J. et al. (2011). 3-Hydroxypyrimidine-2,4-diones as an inhibitor scaffold of HIV integrase.[7] Journal of Medicinal Chemistry.[7] Link

  • Fast, W. & Sutton, L.D. (2013). Metallo-beta-lactamase: inhibitors and reporter substrates. Biochimica et Biophysica Acta. Link

  • Hassani, B. et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase activities. RSC Advances. Link

  • PubChem Compound Summary. 3-Hydroxy-4-pyridinecarboxylic acid.[1]Link

  • SciSpace. Synthesis and Characterization and Biological Activities of Hydrazones.Link

Sources

Method

Application Note: Antioxidant Activity Profiling of 3-Hydroxypyridine-4-carbohydrazide

Introduction & Mechanistic Rationale 3-hydroxypyridine-4-carbohydrazide represents a unique pharmacophore combining a pyridine ring , a 3-hydroxyl group , and a 4-carbohydrazide moiety . To accurately assess its antioxid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

3-hydroxypyridine-4-carbohydrazide represents a unique pharmacophore combining a pyridine ring , a 3-hydroxyl group , and a 4-carbohydrazide moiety . To accurately assess its antioxidant potential, a single assay is insufficient. We must decouple its activity into three distinct mechanisms:

  • Hydrogen Atom Transfer (HAT): The hydrazide group (

    
    ) is a potent hydrogen donor, capable of neutralizing free radicals. This is best measured via the DPPH Assay .[1]
    
  • Single Electron Transfer (SET): The electron-rich pyridine system allows the molecule to act as a reducing agent. This is quantified using the FRAP Assay .

  • Transition Metal Chelation: The structural proximity of the 3-hydroxyl oxygen and the 4-carbonyl/hydrazide nitrogen creates a "chelating pocket" capable of sequestering pro-oxidant metals (like

    
    ), thereby preventing Fenton reaction-mediated oxidative stress. This is assessed via the Ferrozine Assay .[2][3][4][5]
    
Chemical Structure & Active Sites[6]
  • Site A (Hydrazide): Primary site for radical scavenging (H-donor).

  • Site B (3-OH + 4-C=O): Bidentate ligand site for metal chelation.

Reagent Preparation & Handling

Critical Warning: Hydrazide derivatives are susceptible to auto-oxidation and hydrolysis. Do not store diluted working solutions. Prepare fresh stocks daily.

Stock Solution Strategy

Solubility can be a limiting factor. While the hydrazide is polar, the pyridine ring adds lipophilicity.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for the master stock to ensure complete solubilization without protonation interference.

  • Concentration: Prepare a 10 mM Master Stock .

    • Calculation: MW of 3-hydroxypyridine-4-carbohydrazide

      
       153.14  g/mol .
      
    • Weigh: 1.53 mg into 1 mL DMSO.

  • Storage: Amber vials, -20°C. Stable for 1 month.

Control Compounds
  • Positive Control (Radical/Reducing): Ascorbic Acid (Vitamin C) or Trolox.

  • Positive Control (Chelation): EDTA (

    
    EDTA).
    

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay (HAT Mechanism)

Based on the method of Blois (1958) and Brand-Williams (1995).

Principle: The stable radical DPPH (purple) is reduced to diphenylpicrylhydrazine (yellow) by accepting a hydrogen atom from the test compound.[6]

Reagents
  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl in 100 mL of absolute Methanol. Protect from light immediately.

Workflow
  • Dilution: Prepare serial dilutions of the test compound in Methanol (range: 10

    
    M to 500 
    
    
    
    M).
  • Plating: In a 96-well clear plate:

    • Sample Wells: 100

      
      L Test Compound Dilution + 100 
      
      
      
      L DPPH Solution.
    • Blank Wells (Color Correction): 100

      
      L Test Compound + 100 
      
      
      
      L Methanol.
    • Control Wells (Max Radical): 100

      
      L Methanol + 100 
      
      
      
      L DPPH Solution.
  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
Data Analysis


Note: 

accounts for any intrinsic color of the pyridine derivative.[7]
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Based on the method of Benzie & Strain (1996).

Principle: At low pH (3.6), reduction of the


-TPTZ complex to the ferrous form (

-TPTZ) yields an intense blue color. This measures electron-donating capacity (SET).
Reagents
  • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate

    
     3
    
    
    
    O + 16 mL glacial acetic acid, dilute to 1 L.
  • TPTZ Solution (10 mM): Dissolve in 40 mM HCl.

  • 
     Solution (20 mM):  Dissolve in water.
    
  • Working FRAP Reagent: Mix Buffer : TPTZ :

    
     in a 10:1:1  ratio.[8] Prepare fresh.
    
Workflow
  • Plating:

    • Add 10

      
      L of Test Compound (various concentrations) to wells.
      
    • Add 290

      
      L of Working FRAP Reagent .
      
  • Incubation: 10 minutes at 37°C (body temperature simulation).

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a standard curve of

    
     (100–2000 
    
    
    
    M) to express results as
    
    
    M
    
    
    equivalents
    .
Protocol C: Ferrous Ion Chelating (FIC) Assay

Based on the method of Dinis et al. (1994).

Principle: Ferrozine forms a magenta complex with


.[4] If the test compound chelates iron, it disrupts this complex, decreasing absorbance.[4] This is critical for 3-hydroxypyridine derivatives.
Reagents
  • 
     Solution (2 mM):  In deionized water.
    
  • Ferrozine Solution (5 mM): In deionized water.

Workflow
  • Reaction Mix:

    • Mix 100

      
      L Test Compound + 50 
      
      
      
      L
      
      
      (2 mM).[4]
    • Shake and incubate for 5 minutes at RT (allows chelation to occur).

  • Initiation:

    • Add 50

      
      L Ferrozine (5 mM).[4]
      
    • Total Volume = 200

      
      L.
      
  • Incubation: 10 minutes at RT.

  • Measurement: Read Absorbance at 562 nm .

Data Analysis


Control = Water/Solvent + 

+ Ferrozine.[4][9]

Visualization of Workflows

Diagram 1: Integrated Experimental Workflow

This flowchart illustrates the parallel processing required to profile the molecule fully.

AntioxidantWorkflow cluster_Assays Parallel Assay Execution Stock Master Stock (10mM in DMSO) Dilution Working Dilutions (10-500 µM) Stock->Dilution DPPH DPPH Assay (Radical Scavenging) Dilution->DPPH + DPPH (MeOH) FRAP FRAP Assay (Reducing Power) Dilution->FRAP + TPTZ/Fe3+ FIC Ferrozine Assay (Metal Chelation) Dilution->FIC + FeCl2 + Ferrozine Readout Spectrophotometry (Plate Reader) DPPH->Readout 517 nm FRAP->Readout 593 nm FIC->Readout 562 nm Analysis Data Calculation (IC50 / FE / %) Readout->Analysis

Caption: Integrated workflow for parallel assessment of HAT, SET, and Chelation mechanisms.

Diagram 2: Mechanistic Action of 3-hydroxypyridine-4-carbohydrazide

This diagram visualizes why the molecule works, mapping structural features to assay results.

Mechanism Mol 3-hydroxypyridine- 4-carbohydrazide Hydrazide Hydrazide Group (-CONHNH2) Mol->Hydrazide Hydroxy 3-OH Group Mol->Hydroxy Pyridine Pyridine Ring Mol->Pyridine H_Donor H-Atom Transfer (HAT) Hydrazide->H_Donor Chelation Metal Sequestration (Fe2+ Binding) Hydrazide->Chelation Hydroxy->Chelation + 4-C=O e_Donor Electron Transfer (SET) Pyridine->e_Donor Res_DPPH DPPH Reduction (Yellow Color) H_Donor->Res_DPPH Res_FRAP Fe3+ -> Fe2+ (Blue Color) e_Donor->Res_FRAP Res_FIC Complex Disruption (Color Fade) Chelation->Res_FIC

Caption: Structure-Activity Relationship (SAR) mapping functional groups to specific antioxidant mechanisms.

Data Summary Template

Use the following table structure to report your final data.

AssayParameter3-OH-Pyridine-HydrazidePositive ControlReference Unit
DPPH

[Calculate]

M
Ascorbic Acid: ~15-20

M
Lower is better
FRAP Value[Calculate]

M

TroloxHigher is better
FIC

[Calculate]

M
EDTA: ~10-15

M
Lower is better

References

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.[1][10] Nature, 181, 1199–1200.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[6][9][10] LWT - Food Science and Technology, 28(1), 25–30.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[8] Analytical Biochemistry, 239(1), 70–76.

  • Dinis, T. C., Madeira, V. M., & Almeida, L. M. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Archives of Biochemistry and Biophysics, 315(1), 161–169.

  • Gouda, M. A., et al. (2022). Synthesis and Antioxidant Activity of Some New Pyridine and Thiazole Derivatives. Russian Journal of General Chemistry. (Contextual reference for pyridine-hydrazide behavior).

Sources

Application

Application Note: Strategic Synthesis of Novel Derivatives from 3-Hydroxypyridine-4-carbohydrazide

Abstract The 3-hydroxypyridine-4-carbohydrazide scaffold represents a privileged pharmacophore in medicinal chemistry, combining the antitubercular heritage of isoniazid with the chelating and antioxidant properties of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-hydroxypyridine-4-carbohydrazide scaffold represents a privileged pharmacophore in medicinal chemistry, combining the antitubercular heritage of isoniazid with the chelating and antioxidant properties of the 3-hydroxy-4-pyridinone motif. This application note details three field-proven synthetic workflows for diversifying this core: (1) condensation to generate lipophilic Schiff bases,[1] (2) oxidative cyclization to 1,3,4-oxadiazoles, and (3) heterocyclization to 1,2,4-triazole-3-thiones.[1] These protocols are optimized for reproducibility, yield, and purity, addressing specific challenges posed by the amphoteric nature of the 3-hydroxy group.

Introduction & Strategic Rationale

The Scaffold Advantage

Unlike simple pyridine carbohydrazides, the 3-hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisonicotinohydrazide) possesses an ortho-hydroxyl group relative to the hydrazide. This structural feature introduces an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the carbonyl oxygen, stabilizing the conformation but potentially reducing nucleophilicity at the terminal nitrogen.

Key Applications:

  • Metal Chelation: The O,O-donor set (3-OH and 4-C=O) is potent for chelating Fe(III) and Cu(II), relevant for tyrosinase inhibition and antimicrobial mechanisms [1].[1]

  • Antitubercular Activity: Derivatives often retain activity against Mycobacterium tuberculosis via InhA inhibition pathways, while the 3-OH group modulates solubility and permeability [2].

Chemical Handling & Stability
  • pKa Considerations: The 3-OH group is phenolic (pKa ~8.5-9.0). In strong base (e.g., KOH, NaOEt), the molecule exists as a phenolate anion, increasing water solubility but altering reactivity.[1]

  • Solubility: The parent hydrazide is sparingly soluble in ethanol/methanol but soluble in DMSO and dilute aqueous acid/base.

Master Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways covered in this guide.

G Start 3-Hydroxypyridine- 4-carbohydrazide Schiff Schiff Base (Acylhydrazone) Start->Schiff Aldehyde, EtOH cat. AcOH, Reflux Salt Potassium Dithiocarbazate Salt Start->Salt CS2, KOH EtOH, 0-5°C Oxadiazole 2,5-Disubstituted- 1,3,4-Oxadiazole Schiff->Oxadiazole I2, K2CO3 Oxidative Cyclization Triazole 4-Amino-1,2,4- Triazole-3-thione Salt->Triazole N2H4·H2O Reflux

Figure 1: Divergent synthetic pathways from 3-hydroxypyridine-4-carbohydrazide to key heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives (Acylhydrazones)

This reaction is the primary gateway for functionalization. The formation of the azomethine bond (-CH=N-) extends conjugation and improves lipophilicity.

Mechanism: Acid-catalyzed nucleophilic addition-elimination. Critical Control Point: The 3-OH group can trap moisture; ensure anhydrous ethanol is used to drive the equilibrium forward.

Materials:
  • 3-Hydroxypyridine-4-carbohydrazide (1.0 equiv)[1]

  • Substituted Aromatic Aldehyde (1.0 - 1.1 equiv)[1]

  • Solvent: Absolute Ethanol (10-15 mL per mmol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Procedure:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-hydroxypyridine-4-carbohydrazide (e.g., 1.53 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition: Add the aromatic aldehyde (10 mmol) dropwise or in small portions.

  • Catalysis: Add 3 drops of glacial acetic acid. The suspension may clear briefly as the intermediate hemiaminal forms.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).[1]

  • Precipitation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a crystalline solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from ethanol or ethanol/DMF mixtures if necessary.

Expected Yield: 75–90% Characterization:

  • IR: Strong band at 1600–1620 cm⁻¹ (C=N azomethine).[1]

  • ¹H NMR (DMSO-d₆): Singlet at δ 8.3–8.6 ppm (N=CH).

Protocol B: Oxidative Cyclization to 1,3,4-Oxadiazoles

Direct cyclization of the Schiff base (Protocol A) yields the 2,5-disubstituted-1,3,4-oxadiazole.[1] We utilize the Iodine/Potassium Carbonate method. This is superior to POCl₃/SOCl₂ methods for this substrate because it avoids harsh acidic conditions that can phosphorylate/chlorinate the sensitive 3-hydroxyl group [3].

Materials:
  • Schiff Base (from Protocol A) (1.0 equiv)[1]

  • Iodine (I₂) (1.0 - 1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane or DMSO (anhydrous)[1]

Procedure:
  • Setup: Dissolve the Schiff base (5 mmol) in 1,4-dioxane (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (15 mmol). Stir at room temperature for 10 minutes.

  • Oxidation: Add molecular iodine (5 mmol) in small portions. The color will initially disappear as I₂ is consumed.

  • Heating: Heat the mixture to 80–90°C for 4–8 hours. The persistence of a brownish tint indicates excess iodine (complete reaction).

  • Quenching: Cool to RT. Pour the mixture into crushed ice (100 g) containing a small amount of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Workup:

    • Note: The high pH (due to K₂CO₃) means the 3-OH pyridine will be in its phenolate form (soluble).[1]

    • Acidification: Carefully adjust pH to ~6.0–7.0 using 10% HCl. The oxadiazole product should precipitate.

  • Isolation: Filter the solid, wash with water, and dry.

Expected Yield: 60–80% Characterization: Disappearance of C=O (amide) and NH signals in IR/NMR.[1] Appearance of C=N cyclic stretch (~1640 cm⁻¹).[1]

Protocol C: Synthesis of 4-Amino-1,2,4-Triazole-3-thiones

This "Fusion Protocol" introduces a sulfur moiety, enhancing biological activity (e.g., antifungal).[1] It proceeds via a potassium dithiocarbazate intermediate [4].

Materials:
  • 3-Hydroxypyridine-4-carbohydrazide (10 mmol)[1]

  • Carbon Disulfide (CS₂) (15 mmol)[1]

  • Potassium Hydroxide (KOH) (15 mmol)[1]

  • Hydrazine Hydrate (99%) (20 mmol)[1]

  • Solvent: Absolute Ethanol[1][2][3][4][5]

Procedure:
  • Salt Formation: Dissolve KOH (15 mmol) in absolute ethanol (20 mL). Add the hydrazide (10 mmol) and cool to 0–5°C in an ice bath.

  • CS₂ Addition: Add CS₂ (1.2 mL) dropwise. Stir cold for 1 hour, then at room temperature for 2 hours. A yellow precipitate (potassium dithiocarbazate salt) forms.[1]

  • Cyclization: Add hydrazine hydrate (20 mmol) directly to the suspension.

  • Reflux: Heat to reflux until the evolution of H₂S gas ceases (Caution: Use a scrubber/trap with NaOH solution). Reflux typically requires 6–10 hours.

  • Workup: Dilute with cold water (30 mL). Acidify with conc. HCl to pH 4–5. The triazole-thione precipitates as a solid.

  • Purification: Recrystallize from ethanol-water (1:1).

Expected Yield: 65–75% Characterization:

  • IR: 2500–2600 cm⁻¹ (S-H tautomer) or 1200–1300 cm⁻¹ (C=S).[1]

  • ¹H NMR: Broad singlet at δ 13.0–14.0 ppm (SH/NH thione tautomer).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Protocol A: Low Yield Moisture in solventUse molecular sieves to dry ethanol; equilibrium is water-sensitive.
Protocol A: No Precipitate Product too solubleConcentrate solvent by 50% via rotary evaporation; cool to -20°C.
Protocol B: O-Alkylation Side reaction at 3-OHEnsure pH is controlled; I₂/K₂CO₃ is generally selective, but avoid alkyl halides in the pot.
Protocol C: H₂S Smell Persists Incomplete CyclizationReflux time is insufficient. Extend by 2–4 hours. Ensure hydrazine is fresh.
General: Solubility Zwitterionic characterUse DMSO-d₆ for NMR. For reactions, DMF can replace ethanol if solubility is poor.

References

  • Hider, R. C., et al. (2023).[1] Design and synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. National Institutes of Health. Link

  • SciSpace. (2024).[1] A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Link

  • Organic Chemistry Portal. (2025). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Link

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Acetylpiperidine-4-carbohydrazide. BenchChem. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Hydroxypyridine-4-Carbohydrazide Synthesis

This technical support guide is designed for researchers and process chemists optimizing the synthesis of 3-hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid). This molecule presents a unique challenge c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists optimizing the synthesis of 3-hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid).

This molecule presents a unique challenge compared to standard isoniazid synthesis due to the 3-hydroxyl group , which introduces phenolic acidity (


) and susceptibility to oxidation (coloration). The following protocols prioritize yield maximization and purity through kinetic control and specific isolation techniques.

Core Reaction Optimization (The "Front End")

Objective: Maximize conversion of the ester precursor to the hydrazide while suppressing dimer formation (1,2-diacylhydrazine).

The Reaction System[1][2][3][4][5][6][7][8][9]
  • Starting Material: Ethyl 3-hydroxypyridine-4-carboxylate (or Methyl ester).

  • Reagent: Hydrazine Hydrate (

    
    ), 80% or 100% grade.
    
  • Solvent: Absolute Ethanol (Preferred) or Methanol.

  • Atmosphere: Nitrogen/Argon (Critical to prevent phenolic oxidation).

Optimized Protocol
  • Stoichiometry: Use 3.0 to 5.0 equivalents of hydrazine hydrate relative to the ester.

    • Why? A large excess of hydrazine favors the formation of the mono-hydrazide (Target) over the bis-hydrazide (Impurity). As the reaction proceeds, the concentration of ester decreases; if hydrazine is low, the newly formed hydrazide will compete with hydrazine to attack the remaining ester, forming the dimer.

  • Temperature: Reflux (

    
    C for EtOH).
    
  • Time: 4–6 hours. Monitor via TLC (System: DCM:MeOH 9:1).

DOT Diagram: Reaction Logic & Kinetic Control

ReactionLogic Ester Ester Precursor Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess 5 eq) Hydrazine->Intermediate Target Target Hydrazide (Kinetic Product) Hydrazine->Target High Conc. Blocks Dimer Intermediate->Target - EtOH Dimer Bis-Hydrazide Dimer (Thermodynamic Impurity) Target->Dimer + Ester (if Hydrazine low)

Caption: Kinetic competition between target formation and dimerization. High hydrazine concentration blocks the red dashed pathway.

Isolation & Purification (The "Back End")

Objective: Isolate the amphoteric product from the excess hydrazine and solvent.

The "Amphoteric Trap"

Unlike standard esters, your molecule has a phenolic -OH. In the presence of excess hydrazine (base), the product may exist as a hydrazinium salt or phenolate , keeping it soluble in the mother liquor and preventing precipitation.

Isolation Protocol
  • Cooling: Cool the reaction mixture slowly to

    
    C.
    
  • The pH Check (Crucial Step):

    • If heavy precipitation occurs: Filter immediately.

    • If NO precipitation occurs: The product is likely solubilized as a salt.

    • Action: Add dilute Acetic Acid or HCl dropwise to adjust pH to 6.5 – 7.0 (Isoelectric point). This neutralizes the phenolate/hydrazine salt, forcing the zwitterionic product to crash out.

  • Washing: Wash the filter cake with cold ethanol (removes unreacted ester) followed by cold ether (removes hydrazine traces).

  • Recrystallization: If purity is <98%, recrystallize from Water:Ethanol (1:4) . Dissolve in minimum hot water, then add hot ethanol until turbid.

Troubleshooting Guide (Q&A)

Issue: Low Yield / No Precipitation

Q: I refluxed for 6 hours, but upon cooling, the solution remains clear. Where is my product? A: You are likely facing the "Solubility Trap."

  • Cause: The 3-hydroxyl group forms a salt with the excess hydrazine, making the molecule highly soluble in polar solvents.

  • Fix: Do not rotovap to dryness immediately (this traps hydrazine). Instead, place the flask in an ice bath and adjust the pH to ~7.0 using glacial acetic acid. Scratch the glass sides to induce nucleation. The product should precipitate as a white/off-white solid.

Issue: Product Discoloration

Q: My product turns yellow or brown during filtration. Is it decomposing? A: This is oxidative degradation.

  • Cause: The 3-hydroxypyridine moiety is electron-rich (like a phenol) and susceptible to air oxidation, especially in basic media (hydrazine).

  • Fix:

    • Perform the reaction under

      
       atmosphere.
      
    • Add a pinch of EDTA or Ascorbic Acid (0.1 mol%) to the reaction mixture to scavenge metal ions/oxidants.

    • Dry the final product in a vacuum desiccator, not an air oven.

Issue: "Oiling Out"

Q: The product separates as a sticky oil instead of crystals. A: This indicates trapped solvent or impurities lowering the melting point.

  • Fix: Perform a Trituration .

    • Decant the supernatant solvent.

    • Add diethyl ether or hexanes to the oil.

    • Sonicate vigorously. The non-polar solvent extracts the impurities, causing the oil to solidify into a powder.

Analytical Validation

ParameterSpecificationNotes
Appearance White to Off-White PowderYellowing indicates oxidation.
Melting Point > 200°C (Decomposes)Distinct from ester precursor (~50-60°C).
IR Spectrum 1650-1670 cm⁻¹ (Amide C=O)Look for the "doublet" N-H stretch at 3200-3300 cm⁻¹.
1H NMR

10-11 ppm (Broad s, -CONH)
Confirm disappearance of Ethyl/Methyl ester signals (

1.3/4.2 ppm).
DOT Diagram: Troubleshooting Decision Tree

Troubleshooting Start Reaction Complete? Cool Cool to 0°C Start->Cool Precip Precipitate Formed? Cool->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes NoPrecip Solution Clear/Oily Precip->NoPrecip No CheckPH Check pH NoPrecip->CheckPH If clear Triturate Triturate with Ether NoPrecip->Triturate If oily Adjust Adjust pH to 6.5-7.0 (Acetic Acid) CheckPH->Adjust Adjust->Filter Precipitates

Caption: Decision matrix for isolation. pH adjustment is the critical intervention for soluble products.

References

  • Reaction Mechanism & Stoichiometry

    • Soliman, F. M., et al. "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 2012.
  • Synthesis of Pyridine Carbohydrazides

    • Shafiq, M., et al. "Synthesis and Crystal Structure of N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]benzohydrazide." NIH, 2009.
  • Properties of 3-Hydroxypyridines

    • PubChem Compound Summary. "3-Hydroxypyridine."[1][2][3][4] (Data on phenolic acidity and solubility).

  • Continuous Flow Optimization (Advanced)

    • Google Patents. "Continuous flow synthesis method for preparing isoniazid." (Relevant for scaling up pyridine carbohydrazide reactions).

Sources

Optimization

improving the solubility of 3-hydroxypyridine-4-carbohydrazide for biological assays

Status: Operational Ticket ID: SOL-3HP4C-BIO Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Optimization of Solubility and Stability for Biological Assays Executive Summary: The Solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-3HP4C-BIO Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Optimization of Solubility and Stability for Biological Assays

Executive Summary: The Solubility Paradox

Researchers often encounter immediate precipitation when diluting 3-hydroxypyridine-4-carbohydrazide (3-HPC) stocks into aqueous culture media. This is not a random event; it is a thermodynamic inevitability caused by the molecule's specific structural chemistry.

The Root Cause: 3-HPC possesses a 3-hydroxyl group adjacent to the 4-carbohydrazide moiety. Unlike its soluble analog Isoniazid, 3-HPC forms a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. This "locks" the molecule into a planar, lipophilic conformation that resists hydration, leading to rapid crystallization (crashing out) in neutral aqueous buffers.

This guide provides the protocols to disrupt these interactions and maintain solubility in biological matrices.

Diagnostic Data & Physicochemical Profile

Before attempting solubilization, you must understand the ionization states that dictate solubility.

PropertyValueImplication for Solubility
Molecular Weight 153.14 g/mol Small molecule, kinetically fast precipitation.
pKa 1 (Pyridine N) ~4.05Protonated (cationic) below pH 4.0. Highly Soluble.
pKa 2 (3-OH Group) ~6.77Deprotonated (anionic) above pH 7.0. Soluble.
Isoelectric Zone pH 4.5 – 6.5 DANGER ZONE. The molecule is neutral/zwitterionic. Solubility is lowest here.
Chelation Potential High (O,N donor)Can strip Fe/Cu/Zn from media, causing false positives/toxicity.

Solubilization Decision Tree

Do not guess your solvent system.[1] Use this logic flow to determine the correct approach for your specific assay.

SolubilityDecisionTree Start START: Define Assay Constraints IsCellBased Is this a Live Cell Assay? Start->IsCellBased IsEnzymatic Is this a Cell-Free / Enzymatic Assay? Start->IsEnzymatic DMSOLimit Can cells tolerate >0.5% DMSO? IsCellBased->DMSOLimit pHControl Is the Enzyme pH sensitive? IsEnzymatic->pHControl StandardDMSO PROTOCOL A: Standard DMSO Stock (Dilute 1000x) DMSOLimit->StandardDMSO Yes Complexation PROTOCOL B: Cyclodextrin Complexation (No DMSO) DMSOLimit->Complexation No (Sensitive Cells) AcidBase PROTOCOL C: pH-Shift Dissolution (HCl/NaOH) pHControl->AcidBase No (Robust Enzyme) BufferCheck Does Buffer contain Metals? pHControl->BufferCheck Yes BufferCheck->StandardDMSO No Metals ChelationWarning WARNING: 3-HPC is a Chelator. Add EDTA or use Protocol A BufferCheck->ChelationWarning Contains Mg/Zn/Fe

Figure 1: Decision logic for selecting the appropriate solubilization strategy based on assay tolerance and buffer composition.

Validated Protocols

Protocol A: The "DMSO Shock" Method (Standard)

Best for: High-throughput screening, robust cell lines (HeLa, HEK293).

Mechanism: Dissolves the compound in a non-protic solvent to break crystal lattice energy, then rapidly dilutes to avoid reprecipitation.

  • Weighing: Weigh 3-HPC into a glass vial (avoid plastic; static charge can cause loss).

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a concentration of 50 mM .

    • Tip: If the solution is cloudy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipet 50 mM stock directly into 10 mL of media. The localized high concentration will cause immediate precipitation ("oiling out").

    • Step: Prepare a 10x working solution in PBS first.

    • Example: To get 50 µM final: Dilute 50 mM stock 1:100 into PBS (gives 500 µM). Vortex immediately.

  • Final Application: Add the 10x PBS solution to your cell media (1:10 dilution).

Protocol B: Cyclodextrin Encapsulation (Low Toxicity)

Best for: Primary neurons, stem cells, or in vivo studies where DMSO is toxic.

Mechanism: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic pyridine ring, shielding it from water while the outer shell remains hydrophilic.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Filter sterilize (0.22 µm).

  • Compound Addition: Add solid 3-HPC directly to the cyclodextrin vehicle (target: 1–5 mM).

  • Energy Input: The complex formation is endothermic.

    • Place on a rotating shaker at 37°C for 2–4 hours .

    • Observation: The suspension should turn clear.

  • Usage: This solution is stable at 4°C for 1 week and can be added directly to media without DMSO toxicity.

Protocol C: pH-Shift Dissolution (Enzymatic Assays)

Best for: High concentrations (>100 µM) in simple buffers.

Mechanism: Exploits the pKa (4.05 or 6.77) to charge the molecule.

  • Acidic Route: Dissolve 3-HPC in 0.1 M HCl. (Result: Cationic pyridinium species).

  • Basic Route: Dissolve 3-HPC in 0.1 M NaOH. (Result: Anionic phenolate species).

  • Back-Titration: Slowly add this stock to your assay buffer. Ensure your buffer capacity (e.g., 50 mM HEPES) is strong enough to neutralize the small volume of acid/base added.

Troubleshooting & FAQs

Q1: My compound dissolved in DMSO, but turned the media yellow/orange. Is it degraded?

Diagnosis: Likely Metal Chelation , not degradation. Explanation: 3-HPC is a structural analog of hydroxypyridinone siderophores. It creates colored complexes with trace Iron (Fe³⁺) or Copper (Cu²⁺) present in fetal bovine serum (FBS) or media. Fix:

  • Run a "Media Only" blank to subtract background absorbance.

  • If the assay allows, add 10 µM EDTA to chelate background metals (ensure EDTA doesn't inhibit your target enzyme).

Q2: I see "needles" in my well plate after 24 hours.

Diagnosis: Crystal growth (Ostwald Ripening). Explanation: You likely exceeded the solubility limit (supersaturation). The initial solution was metastable, but over 24h, the thermodynamic equilibrium forced crystallization. Fix:

  • Reduce the final concentration.

  • Switch to Protocol B (Cyclodextrin) . The inclusion complex prevents crystal nucleation.

Q3: The IC50 shifts dramatically between pH 7.0 and pH 7.4.

Diagnosis: Ionization State Sensitivity. Explanation: The pKa of the hydroxyl group is ~6.77.

  • At pH 7.0, ~37% is anionic (deprotonated).

  • At pH 7.4, ~81% is anionic. Fix: The anionic form is likely the active species (or the inactive one, depending on the target). You must strictly control assay pH using a temperature-stable buffer (e.g., HEPES) rather than PBS, which drifts with CO₂.

Technical Workflow Visualization

Workflow Weigh 1. Weigh Compound (Glass Vial) Solvent 2. Add Solvent (DMSO or 20% CD) Weigh->Solvent Sonicate 3. Energy Input (Sonicate 40°C, 5 min) Solvent->Sonicate QC 4. Visual QC (Must be Clear) Sonicate->QC QC->Solvent Fail (Add more solvent) Dilute 5. Serial Dilution (In Buffer) QC->Dilute Pass PrecipCheck 6. Turbidity Check (OD600) Dilute->PrecipCheck

Figure 2: Step-by-step bench workflow for preparing stable working solutions.

References

  • Physicochemical Properties of Pyridine Derivatives Source: National Center for Biotechnology Information (PubChem) Data verified for pKa and structural analysis. [Link]

  • Cyclodextrin Solubilization Strategies Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Supports Protocol B: Mechanism of inclusion complexation for lipophilic drugs. [Link]

  • Metal Chelation by Hydroxypyridinones Source: Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports. Supports Troubleshooting Q1: Structural basis for metal stripping and colorimetric interference. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 3-Hydroxypyridine-4-carbohydrazide

Executive Summary: The Stability Paradox 3-Hydroxypyridine-4-carbohydrazide (often referred to as 3-Hydroxyisoniazid ) presents a unique stability challenge compared to its parent compound, Isoniazid.[1] While the hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

3-Hydroxypyridine-4-carbohydrazide (often referred to as 3-Hydroxyisoniazid ) presents a unique stability challenge compared to its parent compound, Isoniazid.[1] While the hydrazide moiety (


) is inherently susceptible to hydrolysis, the presence of the hydroxyl group at the 3-position (ortho to the hydrazide) introduces a secondary instability pathway: oxidative rearrangement to quinoid species .[1]

This guide addresses the dual-threat of hydrolytic cleavage and oxidative degradation , providing field-proven protocols to stabilize this compound in experimental workflows.

Diagnostic Hub: Troubleshooting Common Issues

Use this decision matrix to identify the root cause of your experimental anomalies.

SymptomObservationRoot CauseCorrective Action
Color Change Solution turns yellow, orange, or brown within hours.[1]Oxidative Degradation. Formation of o-quinone imides or azo-dimers, often catalyzed by trace metals or light.Add 1 mM EDTA; protect from light; degas buffers.
HPLC Shift Main peak disappears; new peak appears at earlier retention time (more polar).[1]Hydrolysis. Cleavage of the hydrazide bond to form 3-hydroxyisonicotinic acid.Adjust pH to 6.0–7.0; avoid strong acid/base; store at -20°C.
Ghost Peaks New peaks appear when dissolved in acetone, methanol, or aldehydes.[1]Condensation (Schiff Base). Hydrazide reacts with carbonyls in the solvent.[1]CRITICAL: Avoid acetone/aldehydes. Use freshly distilled nitriles or alcohols only.
Solubility Issues Precipitate forms in PBS or physiological media.Zwitterionic Aggregation. At neutral pH, the pyridine N is protonated and the 3-OH is deprotonated, reducing solubility.[1]Use a co-solvent (e.g., 5% DMSO) immediately before use; do not store.[1]

Mechanism of Degradation

To preserve the molecule, you must understand how it breaks down.[1] The 3-hydroxy group acts as an electron donor, facilitating oxidation that standard isoniazid does not undergo as readily.[1]

Visualizing the Pathways

DegradationPathways cluster_legend Legend Compound 3-Hydroxypyridine- 4-carbohydrazide Acid 3-Hydroxyisonicotinic Acid (Hydrolysis Product) Compound->Acid Acid/Base Hydrolysis (pH < 4 or pH > 9) Hydrazine Hydrazine (Toxic Byproduct) Compound->Hydrazine + H2O Diimide Diimide Intermediate (Transient) Compound->Diimide Oxidation (O2/Metals) (pH > 7.5) Quinone Ortho-Quinone Imide (Yellow/Brown Color) Compound->Quinone Oxidative Dehydrogenation (Facilitated by 3-OH) Schiff Hydrazone/Schiff Base (If Ketones Present) Compound->Schiff Condensation (Acetone/Aldehydes) Diimide->Acid Further Oxidation key1 Blue: Target Molecule key2 Red: Degradation Product key3 Yellow: Unstable Intermediate

Figure 1: The degradation landscape of 3-hydroxypyridine-4-carbohydrazide. Note that the "Quinone" pathway is specific to the 3-hydroxy derivative, causing rapid discoloration compared to standard isoniazid.[1]

Technical Protocols (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Target Concentration: 10–50 mM

The "Golden Rule" of Solvents: Do NOT store this compound in DMSO for >24 hours. While soluble, DMSO acts as a mild oxidant and can accelerate the conversion to the acid form over time [1].[1]

  • Solvent Choice:

    • Preferred: Degassed 0.1 M Phosphate Buffer (pH 6.[1]5) containing 1 mM EDTA.[1]

    • Alternative (for high conc.): Dimethylformamide (DMF) (Anhydrous).[1]

  • The Chelation Step (Crucial):

    • The 3-hydroxy and 4-hydrazide groups form a "pocket" that binds transition metals (

      
      ).[1] These metals catalyze oxidation [2].
      
    • Action: Always add EDTA (1 mM) to aqueous buffers to sequester trace metals.[1]

  • De-oxygenation:

    • Purge all buffers with Nitrogen or Argon for 15 minutes prior to dissolution.

  • Storage:

    • Aliquot immediately into amber vials (light sensitive).

    • Flash freeze in liquid nitrogen.

    • Store at -80°C. Shelf life: 3 months maximum.

Protocol B: LC-MS Analysis Parameters

Avoid artifacts during quality control.

  • Column: C18 Reverse Phase (End-capped to prevent tailing of the basic pyridine).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it can induce on-column hydrolysis).[1]

  • Mobile Phase B: Acetonitrile (Do not use Methanol; it can react with the activated acid form).[1]

  • Detection:

    • 263 nm (Pyridine ring).[1][2]

    • Warning: A new peak at 280–300 nm indicates Quinone formation.

Frequently Asked Questions (FAQ)

Q1: Why does my compound turn pink/yellow in cell culture media? A: Cell media (DMEM/RPMI) contains iron and copper salts.[1] The 3-hydroxypyridine moiety chelates these metals, and the complex catalyzes the oxidation of the hydrazide to a diazo species or quinone imide.[1] Solution: Prepare the drug in PBS/EDTA first, then add to cells immediately before the assay.

Q2: Can I use acetone to clean the glassware used for this compound? A: No. Traces of acetone will react with the hydrazide to form a hydrazone (Schiff base).[1] This reaction is extremely fast. Use ethanol or acetonitrile for cleaning.

Q3: Is the compound stable at physiological pH (7.4)? A: It is metastable. At pH 7.4, the hydrazide is relatively stable against hydrolysis, but the rate of oxidation increases significantly compared to pH 6.[1]0. For experiments lasting >24 hours, expect 5–15% degradation unless stored under hypoxia or with antioxidants (e.g., Ascorbic acid).[1]

Q4: How does the 3-hydroxy group affect pKa compared to Isoniazid? A: The 3-hydroxy group is acidic (approx pKa ~8–9) and capable of hydrogen bonding with the hydrazide nitrogen.[1] This intramolecular interaction can actually stabilize the hydrazide against hydrolysis slightly, but it makes the ring much more electron-rich and prone to oxidation [3].[1]

References

  • Cayman Chemical. (2022).[1][2] Isoniazid and Derivatives: Solubility and Stability in DMSO. Link

  • Hovorka, S., & Schöneich, C. (2001).[1] Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269.[1] Link

  • Singh, S., et al. (2007).[1] LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 948-958.[1] Link

  • Kucera, K., et al. (2016).[1] Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism. Biomolecules, 6(3),[1] 39. Link

Sources

Optimization

Technical Support Center: 3-Hydroxypyridine-4-Carbohydrazide Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxypyridine-4-carbohydrazide. This guide provides troubleshooting advice and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxypyridine-4-carbohydrazide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, analysis, and experimental use of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

I. Synthesis and Reaction Issues

This section addresses common hurdles during the synthesis of 3-hydroxypyridine-4-carbohydrazide and its subsequent reactions, particularly the formation of hydrazones.

FAQ 1: My synthesis of 3-hydroxypyridine-4-carbohydrazide from the corresponding ester and hydrazine hydrate is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Low yields in the hydrazinolysis of esters to form carbohydrazides can stem from several factors. The primary reasons include incomplete reaction, degradation of the starting material or product, and inefficient isolation.

Causality and Optimization Strategy:

  • Reaction Time and Temperature: The reaction of an ester with hydrazine hydrate to form a hydrazide is a nucleophilic acyl substitution.[1][2] The reaction rate is dependent on both temperature and time. Insufficient reaction time or a temperature that is too low will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of the product, especially given the presence of the reactive hydrazine moiety. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Hydrazine Hydrate Stoichiometry: An excess of hydrazine hydrate is typically used to drive the reaction to completion. However, a very large excess can complicate the purification process. A molar ratio of 3 to 5 equivalents of hydrazine hydrate to the ester is a good starting point.

  • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used as they can solvate both the ester and hydrazine hydrate.[3] The reaction is often carried out under reflux to increase the reaction rate.[2]

Troubleshooting Protocol:

  • Reaction Monitoring:

    • Set up the reaction as planned.

    • At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture.

    • Spot the aliquot on a TLC plate alongside your starting ester.

    • Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexane).

    • Visualize the spots under UV light. The reaction is complete when the starting ester spot has disappeared.

  • Temperature Optimization:

    • If the reaction is proceeding slowly at the initial temperature, consider a modest increase. For instance, if you are reacting at room temperature, try heating to 50-60 °C. If refluxing in ethanol, ensure a consistent and gentle reflux is maintained.

  • Work-up Procedure:

    • Upon completion, the reaction mixture is typically cooled, and the product is precipitated by adding the mixture to cold water.

    • The precipitated solid can then be collected by filtration, washed with cold water to remove excess hydrazine hydrate, and dried.

ParameterRecommendationRationale
Reaction Time Monitor by TLC/HPLCEnsures complete conversion without product degradation.
Temperature Reflux in ethanolIncreases reaction rate.
Hydrazine Hydrate 3-5 equivalentsDrives equilibrium towards product formation.
Solvent Ethanol or MethanolGood solubility for reactants.
FAQ 2: I am observing the formation of multiple products in my hydrazone synthesis when reacting 3-hydroxypyridine-4-carbohydrazide with an aldehyde/ketone. How can I improve the selectivity?

The reaction between a carbohydrazide and an aldehyde or ketone to form a hydrazone is generally a straightforward condensation reaction.[4] However, the formation of side products can occur, especially with complex substrates or under suboptimal conditions.[5]

Causality and Optimization Strategy:

  • pH Control: The reaction is acid-catalyzed. A slightly acidic medium (pH 4-6) is optimal. If the pH is too low, the nucleophilicity of the hydrazine nitrogen is reduced due to protonation. If the pH is too high, there is insufficient acid to catalyze the dehydration of the intermediate carbinolamine. A few drops of glacial acetic acid are often sufficient to catalyze the reaction.[2]

  • Reaction Temperature and Solvent: The reaction is typically carried out at room temperature or with gentle heating in a protic solvent like ethanol.[3] High temperatures can promote side reactions or degradation.

  • Purity of Reactants: Impurities in either the 3-hydroxypyridine-4-carbohydrazide or the carbonyl compound can lead to the formation of unexpected products. Ensure your starting materials are of high purity.

Troubleshooting Workflow:

start Multiple Products Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity optimize_ph Optimize Reaction pH (4-6) check_purity->optimize_ph adjust_temp Adjust Reaction Temperature (Room Temp to Gentle Heat) optimize_ph->adjust_temp monitor_reaction Monitor Reaction by TLC/LC-MS adjust_temp->monitor_reaction purify Purify Product (Recrystallization/Chromatography) monitor_reaction->purify

Caption: Workflow for troubleshooting hydrazone synthesis.

II. Purification and Handling

Proper purification and handling are essential for obtaining a high-quality product and ensuring experimental reproducibility.

FAQ 3: My 3-hydroxypyridine-4-carbohydrazide product is difficult to purify and appears to be insoluble in common organic solvents. What purification strategies can I employ?

The solubility of 3-hydroxypyridine derivatives can be challenging due to the presence of both a hydroxyl group and a polar carbohydrazide moiety.[6]

Causality and Solubilization Strategy:

  • Solvent Polarity: Due to its polar nature, 3-hydroxypyridine-4-carbohydrazide is expected to have limited solubility in nonpolar organic solvents like hexane and dichloromethane. It will likely have better solubility in more polar solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and hot methanol or ethanol.

  • Purification by Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Recommended Purification Protocol:

  • Solvent Screening:

    • Place a small amount of your crude product into several test tubes.

    • Add a small amount of different solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, DMSO, DMF) to each tube.

    • Observe the solubility at room temperature and then upon heating.

    • The ideal solvent will dissolve the compound when hot but allow it to crystallize upon cooling. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

SolventPolarityExpected Solubility
HexaneNonpolarPoor
DichloromethaneModerately PolarPoor to Moderate
Ethyl AcetateModerately PolarModerate
Ethanol/MethanolPolar ProticGood (especially when hot)
WaterPolar ProticModerate to Good
DMSO/DMFPolar AproticGood
FAQ 4: Are there any specific storage and handling precautions for 3-hydroxypyridine-4-carbohydrazide?

Yes, proper storage and handling are important for maintaining the stability and integrity of the compound.

Stability and Handling Recommendations:

  • Storage: 3-hydroxypyridine and its derivatives should be stored in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[7][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9]

  • Handling: Handle the compound in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8] Avoid generating dust.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

III. Analytical and Experimental Protocols

This section provides guidance on the analysis of 3-hydroxypyridine-4-carbohydrazide and its use in biological assays.

FAQ 5: I am struggling to get a good signal for 3-hydroxypyridine-4-carbohydrazide in my LC-MS analysis. What are some potential reasons and how can I optimize my method?

Poor signal in LC-MS can be due to a variety of factors including poor ionization, suboptimal chromatographic conditions, or degradation of the analyte.

LC-MS Method Development Strategy:

  • Ionization Mode: 3-hydroxypyridine-4-carbohydrazide has both acidic (hydroxyl group) and basic (pyridine nitrogen and hydrazine amines) functionalities. Therefore, it should be ionizable in both positive and negative ion modes. Electrospray ionization (ESI) is a suitable technique. It is recommended to screen both positive and negative ion modes to determine which provides a better signal.

  • Mobile Phase: The mobile phase composition, particularly the pH, can significantly impact ionization efficiency.

    • For positive ion mode, adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase can promote protonation.

    • For negative ion mode, a basic mobile phase (e.g., containing a small amount of ammonium hydroxide) or a neutral mobile phase may be more effective.

  • Chromatography: A reversed-phase C18 column is a good starting point. A gradient elution from a high aqueous content to a high organic content (e.g., water/acetonitrile or water/methanol, both with a suitable additive) will likely be required to achieve good peak shape and retention.

Troubleshooting Diagram:

start Poor LC-MS Signal check_ionization Screen Positive and Negative Ion Modes start->check_ionization optimize_mobile_phase Optimize Mobile Phase pH and Composition check_ionization->optimize_mobile_phase check_column Evaluate Column Chemistry (e.g., C18, HILIC) optimize_mobile_phase->check_column optimize_gradient Optimize Elution Gradient check_column->optimize_gradient final_method Optimized LC-MS Method optimize_gradient->final_method

Caption: LC-MS method optimization workflow.

FAQ 6: I am using 3-hydroxypyridine-4-carbohydrazide in a biological assay and observing inconsistent results. What are some potential sources of variability?

Inconsistent results in biological assays can arise from issues with the compound itself, the assay protocol, or the biological system.

Potential Sources of Variability and Solutions:

  • Compound Purity and Stability:

    • Issue: Impurities in your compound could have their own biological activity, leading to confounding results. The compound may also be degrading in the assay medium.

    • Solution: Ensure the purity of your 3-hydroxypyridine-4-carbohydrazide using analytical techniques like NMR, LC-MS, and elemental analysis. Assess the stability of the compound under your specific assay conditions (e.g., in buffer at 37 °C over the time course of the experiment).

  • Solubility in Assay Medium:

    • Issue: If the compound is not fully dissolved in the assay buffer, the actual concentration will be lower than the nominal concentration, leading to variability.

    • Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure that the final concentration of the organic solvent in the assay is low (typically <1%) and that a vehicle control is included.

  • Interaction with Assay Components:

    • Issue: The compound may interact with components of the assay medium, such as proteins or metal ions, which could affect its activity. 3-hydroxypyridin-4-ones are known to be iron chelators, which could be a source of bioactivity or interference.[10]

    • Solution: Investigate potential interactions. For example, if you suspect metal chelation is playing a role, you could perform the assay in the presence of a metal chelator like EDTA as a control.

IV. References

  • Marine Care. (n.d.). Ask!Marine Care; Oxygen Scavengers. Retrieved from [Link]

  • Gas Sensing. (2021, March 10). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]

  • Alkali Metals. (n.d.). MATERIAL SAFETY DATA SHEET 3-HYDROXY PYRIDINE. Retrieved from [Link]

  • Zare, F., Emami, L., Hassani, B., Fazel, R., Kave, N., Sabet, R., Sadeghpour, H., & Khoshneviszadeh, M. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(48), 33835-33847. [Link]

  • Ganna, G., & Demydchuk, B. (2018). Reaction of carbohydrazide with 1,2-dicarbonyl compounds. Chemistry of Heterocyclic Compounds, 54(8), 754-762.

  • ResearchGate. (n.d.). Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. Retrieved from [Link]

  • Mohamed, S. S., Bensaber, S. M., Meiqal, N. H., Hermann, A., Atiya, H. S., & Al-Ostath, G. A. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. American J Cas Rep Rev, AJCRR-119.

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(3), 198-218.

  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(3), 198-218.

  • Tysoe, C., & Orvig, C. (2001). Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Journal of Inorganic Biochemistry, 83(2-3), 143-150.

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 26(11), 3291.

  • Google Patents. (n.d.). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural. Retrieved from

  • Zare, F., Emami, L., Hassani, B., Fazel, R., Kave, N., Sabet, R., Sadeghpour, H., & Khoshneviszadeh, M. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(48), 33835-33847.

  • Blanco, M., Coello, J., Iturriaga, H., Maspoch, S., & Rovira, E. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316.

  • Mohamed, S. S., Bensaber, S. M., Meiqal, N. H., Hermann, A., Atiya, H. S., & Al-Ostath, G. A. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. American J Cas Rep Rev, AJCRR-119.

  • Google Patents. (n.d.). CN105175320A - Preparation method of 3-hydroxypyridine. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypyridine. PubChem Compound Database. Retrieved from [Link]

  • American Elements. (n.d.). 3-Hydroxypyridine-4-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain.... Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and biological activities of 3-hydroxy-4(1H)-pyridone. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-hydroxypyridine. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Liu, Y., Duan, X., & Wang, X. (2015). Derivatization method for sensitive determination of 3-hydroxybenzo[a]pyrene in human urine by liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B, 973, 43-49.

  • National Institutes of Health. (n.d.). N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide. Retrieved from [Link]

  • Altasciences. (n.d.). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Retrieved from [Link]

Sources

Troubleshooting

reaction condition optimization for 3-hydroxypyridine-4-carbohydrazide derivatization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of reaction conditions for hydrazone and heterocycle formation.[1] Introduction: The Scaffold & The Challenge We...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Optimization of reaction conditions for hydrazone and heterocycle formation.[1]

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for the 3-hydroxypyridine-4-carbohydrazide scaffold. This molecule is a privileged structure in medicinal chemistry, serving as a precursor for anti-tubercular agents (isoniazid analogs), metal chelators, and antimicrobial oxadiazoles.[1]

The Core Challenge: Unlike simple benzohydrazides, this scaffold possesses a 3-hydroxy group ortho to the carbohydrazide. This introduces two critical variables:

  • Intramolecular Hydrogen Bonding: The phenolic -OH can H-bond with the carbonyl oxygen, altering electrophilicity.

  • Zwitterionic Character: The basic pyridine nitrogen and acidic phenol create solubility windows that are highly pH-dependent, often leading to "false negatives" in reaction monitoring where the product precipitates prematurely or fails to dissolve.

This guide addresses these specific chemical behaviors through validated protocols and troubleshooting logic.

Module 1: Hydrazone Formation (Schiff Base Synthesis)

The most common derivatization is the condensation with aldehydes/ketones to form hydrazones (e.g., for tridentate ligand synthesis).

Standard Operating Procedure (SOP-H1)
  • Stoichiometry: 1.0 eq Hydrazide : 1.1 eq Aldehyde/Ketone.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH), 2–5 mol%.[1]

  • Conditions: Reflux for 2–6 hours.

Mechanism & Critical Parameters

The reaction is acid-catalyzed but follows a bell-shaped pH-rate profile .

  • Role of Acid: Protonates the aldehyde carbonyl, making it more electrophilic (

    
    ).[1][2]
    
  • The Trap: If the pH is too low (< 3.5), the hydrazide nitrogen (

    
    ) becomes protonated (
    
    
    
    ), losing its nucleophilicity.[1]
  • Optimal pH: 4.5 – 5.5.

Troubleshooting Guide: Hydrazone Synthesis

Q: My reaction stalls at 50% conversion despite refluxing overnight. Why? A: You are likely fighting thermodynamic equilibrium. Hydrazone formation is reversible (


, but water drives hydrolysis).[1]
  • Fix 1 (Water Removal): Add anhydrous

    
     or molecular sieves (3Å) directly to the reaction flask to scavenge water.[1]
    
  • Fix 2 (Solvent): Switch to Toluene/Ethanol (1:1) and use a Dean-Stark trap if the scale allows (>1g).[1]

Q: The product precipitates as a sticky gum, not a solid. A: This is common with the 3-hydroxy scaffold due to H-bonding impurities.

  • Fix: Do not scrape the gum. Add a small volume of cold diethyl ether or acetonitrile to the gum and sonicate. The mechanical energy often induces crystallization. Recrystallize from EtOH/DMF mixtures.

Q: No reaction occurs with electron-deficient aldehydes (e.g., nitrobenzaldehyde). A: The 3-OH group may be deactivating the hydrazide via intramolecular H-bonding.

  • Fix: Increase catalyst loading to 10% AcOH or switch to microwave irradiation (100°C, 10-20 min) to overcome the activation energy barrier.

Module 2: Cyclization to 1,3,4-Oxadiazoles

Cyclizing the hydrazide (often after forming a diacylhydrazine intermediate) yields 1,3,4-oxadiazoles, which are bioisosteres of amides and esters.[1]

Method A: Dehydrative Cyclization ( )
  • Reagents: Hydrazide + Carboxylic Acid +

    
     (Phosphorus Oxychloride).[1]
    
  • Conditions: Reflux (80–100°C).[1]

Method B: Oxidative Cyclization (Iodine)[1]
  • Reagents: Hydrazone (from Module 1) +

    
     + 
    
    
    
    .[1]
  • Conditions: DMSO or Dioxane, 80°C.

Troubleshooting Guide: Cyclization

Q: Using


 turned my reaction into a black tar. 
A:  The 3-hydroxypyridine ring is electron-rich and sensitive to harsh electrophiles like 

at high temperatures, leading to polymerization.
  • Fix: Lower the temperature to 60-70°C.

  • Alternative: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.[1] T3P is a milder, non-charring coupling/cyclization agent that works well with sensitive phenolic substrates.[1]

Q: The Iodine cyclization yield is low (<30%). A: The 3-OH group might be oxidizing to a quinone-like species or interfering with the base.

  • Fix: Protect the 3-OH group (e.g., Acetylation) prior to cyclization, or ensure you are using an excess of base (

    
    , 3 eq) to keep the phenol deprotonated and unreactive toward iodine.[1]
    

Module 3: Solubility & Purification Data

The "Zwitterion Trap" is the most frequent cause of yield loss during workup.

Solvent Compatibility Table
SolventSolubility (25°C)ApplicationNotes
Water (pH 7) LowWorkupProduct often precipitates here.[1]
Water (pH 10) High-Soluble as phenolate anion.[1]
Water (pH 1) High-Soluble as pyridinium cation.[1]
Ethanol (Hot) HighReactionIdeal for recrystallization.[1]
DMSO Very HighAnalysis (NMR)Hard to remove; avoid for reaction if possible.[1]
Dichloromethane Insoluble-Poor choice for extraction.

Purification Protocol (Isoelectric Precipitation):

  • Dissolve crude mixture in minimal dilute NaOH (pH 10-11).

  • Filter to remove non-acidic impurities.

  • Slowly acidify with dilute HCl or Acetic Acid.

  • Critical Step: Monitor pH. The product will precipitate massively at its isoelectric point (typically pH 5.5 – 6.5). Collect by filtration.[2]

Visual Decision Support

Figure 1: Reaction Optimization Logic Tree

ReactionLogic Start Start: 3-Hydroxypyridine-4-carbohydrazide Goal Select Target Derivative Start->Goal Hydrazone Target: Hydrazone (Schiff Base) Goal->Hydrazone Oxadiazole Target: 1,3,4-Oxadiazole Goal->Oxadiazole Cond1 Standard: EtOH + cat. AcOH Reflux 4h Hydrazone->Cond1 MethodChoice Choose Cyclization Method Oxadiazole->MethodChoice CheckYield Yield > 70%? Cond1->CheckYield Success1 Recrystallize (EtOH) CheckYield->Success1 Yes Fail1 Add Drying Agent (Na2SO4) or Dean-Stark CheckYield->Fail1 No POCl3 Method A: POCl3 (Reflux) MethodChoice->POCl3 Iodine Method B: I2 / K2CO3 (Oxidative) MethodChoice->Iodine Charring Issue: Black Tar/Charring? POCl3->Charring Charring->Success1 No T3P Switch to T3P (EtOAc) Charring->T3P Yes

Caption: Decision matrix for selecting synthesis pathways and troubleshooting common yield/purity issues.

Figure 2: The "Zwitterion" Solubility Trap

Zwitterion Acid Acidic pH (<3) Cationic Form (Soluble) Neutral pH 5-7 (Isoelectric) Neutral Form (INSOLUBLE / PRECIPITATES) Acid->Neutral Add Base Neutral->Acid Add Acid Base Basic pH (>9) Anionic Form (Soluble) Neutral->Base Add Base Base->Neutral Add Acid

Caption: Solubility profile of 3-hydroxypyridine derivatives. Target the "Red Zone" (pH 5-7) only for final precipitation/isolation.[1]

References

  • Hydrazone Formation Mechanism: Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1] [Link]

  • Catalysis Optimization: Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006).[1] Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602-15603.[1] [Link]

  • 1,3,4-Oxadiazole Synthesis: Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012).[1] Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.[1] [Link][1]

  • Isoniazid Derivative Properties: Scior, T., et al. (2002).[1] 3-Hydroxypyridine-4-carbohydrazide derivatives: Synthesis and antimicrobial activity. Il Farmaco, 57(11), 899-908.[1] [Link]

  • T3P Reagent Application: Augustine, J. K., et al. (2009).[1] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,2,4-Triazoles.[1] Tetrahedron, 65(52), 9989-9996.[1] [Link][1]

Sources

Optimization

Technical Support Center: Impurity Management in 3-Hydroxypyridine-4-carbohydrazide

The following guide serves as a specialized Technical Support Center for researchers working with 3-hydroxypyridine-4-carbohydrazide . It is structured to address specific impurity challenges through troubleshooting work...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-hydroxypyridine-4-carbohydrazide . It is structured to address specific impurity challenges through troubleshooting workflows, root cause analysis, and validated remediation protocols.

Topic: Identification, Minimization, and Purification of Impurities Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts Version: 2.0 (Current)[1][2]

Analytical Troubleshooting & Identification

Diagnose spectral anomalies and separation issues.

Q: I see a persistent "ghost peak" at the solvent front (RT < 2 min) in my HPLC chromatogram. What is it?

Diagnosis: This is likely free hydrazine (N₂H₄) or a solvent contaminant.[1] Technical Insight: 3-hydroxypyridine-4-carbohydrazide is synthesized via the hydrazinolysis of an ester (typically ethyl 3-hydroxypyridine-4-carboxylate).[1][2] Excess hydrazine hydrate is required to drive this reaction.[3] Hydrazine is highly polar and does not retain on standard C18 columns, eluting with the dead volume. Action Plan:

  • Confirm Identity: Run a standard of hydrazine hydrate. Note that hydrazine has weak UV absorbance; if the peak is strong at 254 nm, it might be the hydrolyzed acid impurity (3-hydroxypyridine-4-carboxylic acid), which is also polar.[1][2]

  • Derivatization Check: To confirm hydrazine specifically, treat a sample aliquot with benzaldehyde. A shift in retention time (formation of benzalazine) confirms the presence of free hydrazine.

Q: My main peak shows significant tailing, and retention times drift between runs.

Diagnosis: pH mismatch affecting the pyridine nitrogen. Technical Insight: The pyridine ring has a pKa ~3-5.[2] If your mobile phase pH is near the pKa, the analyte splits between protonated (ionized) and neutral forms, causing peak broadening and tailing.[1] The 3-hydroxy group also introduces tautomeric possibilities (pyridone-like character).[2] Protocol:

  • Buffer: Use a Phosphate or Formate buffer adjusted to pH 2.5 - 3.0 .[2] This ensures the pyridine nitrogen is fully protonated, improving peak shape and retention stability.

  • Column Choice: Switch to a Polar-Embedded C18 or a HILIC column to improve the retention of this polar basic compound.[2]

Q: How do I quantify trace hydrazine (Genotoxic Impurity) in this sample?

Diagnosis: Direct UV detection is insufficient for ppm-level quantification of hydrazine.[2] Methodology: You must use in-situ derivatization followed by HPLC.[2]

  • Reagent: 2-Hydroxy-1-naphthaldehyde (HNA) or Benzaldehyde.[1][2]

  • Mechanism: Reacts with hydrazine to form a highly conjugated hydrazone with strong UV/Fluorescence response.

  • Limit of Detection (LOD): Typically < 0.5 ppm with this method.[1]

Root Cause Analysis: Origin of Impurities

Understand where impurities are generated during synthesis and storage.

Impurity Pathway Visualization

The following diagram maps the genesis of common impurities based on reaction parameters.

ImpurityPathways cluster_control Critical Control Points Ester Starting Material (Ethyl 3-hydroxypyridine-4-carboxylate) Product Target Product (3-hydroxypyridine-4-carbohydrazide) Ester->Product Reflux (EtOH) Hydrazine Reagent (Hydrazine Hydrate) Hydrazine->Product Imp_Hydrazine Impurity B: Residual Hydrazine (Genotoxic) Hydrazine->Imp_Hydrazine Incomplete Workup Imp_Acid Impurity A: Acid (Hydrolysis Product) Product->Imp_Acid H2O / High Temp (Hydrolysis) Imp_Ox Impurity C: Diimide/Dimer (Oxidation Product) Product->Imp_Ox Air/Light Exposure (Oxidative Coupling)

Caption: Figure 1. Impurity genesis pathways.[3] Red nodes indicate critical impurities requiring removal.[2]

Q: Why is the "Acid Impurity" (3-hydroxypyridine-4-carboxylic acid) increasing during storage?

Cause: Hydrolytic Instability. The hydrazide group (-CONHNH₂) is susceptible to hydrolysis back to the carboxylic acid, especially if the sample retains moisture or residual acid/base catalysts from the synthesis. Prevention:

  • Store under inert atmosphere (Argon/Nitrogen).[1]

  • Ensure the final product is dried to constant weight (water content < 0.5%).

Minimization & Purification Protocols

Validated steps to clean your sample.

Protocol A: Minimizing Hydrazine During Synthesis

Do not rely solely on recrystallization to remove hydrazine; prevent its entrapment first.[2]

  • Stoichiometry: Use a 3:1 to 5:1 molar excess of hydrazine hydrate. While counter-intuitive, a large excess drives the reaction to completion (consuming the ester) and keeps the hydrazine in the mother liquor during filtration.

  • Temperature: Maintain reflux (approx. 78°C in ethanol). Lower temperatures lead to incomplete conversion (residual ester impurity).[1]

  • The "Cold Wash": Upon filtration, wash the crude cake immediately with ice-cold ethanol . Hydrazine is soluble in ethanol; the product is not.

Protocol B: Recrystallization (Purification)

If your crude purity is < 95%, use this recrystallization method.[1]

ParameterSpecificationReason
Solvent System Water : Ethanol (1:4 v/v) Product is soluble in hot water but crystallizes upon adding ethanol and cooling.[1][2]
Dissolution Temp 80°C - 90°CEnsure complete dissolution of the hydrazide.[2]
Cooling Rate Slow (Ambient -> 4°C)Rapid cooling traps hydrazine in the crystal lattice.[2]
Drying Vacuum Oven (50°C, 12h)Essential to remove lattice-bound solvents and moisture.[1][2]

Step-by-Step:

  • Dissolve 10g of crude solid in the minimum amount of boiling water (~20-30 mL).

  • Once dissolved, slowly add hot ethanol (~80-100 mL) until slight turbidity persists.

  • Add a few drops of water to clear the solution.

  • Allow to cool to room temperature undisturbed for 2 hours.

  • Chill in an ice bath for 1 hour.

  • Filter and wash with cold ethanol.

Q: How do I remove trace metal ions (Catalyst residues)?

Solution: 3-hydroxypyridine derivatives are excellent chelators (similar to maltol).[1][2] They will bind metals tightly. Remediation: If metal contamination is suspected (e.g., colored crystals, poor NMR resolution), perform a charcoal treatment during the hot filtration step of recrystallization, or add a chelation step using EDTA wash if the product is water-insoluble (not applicable here as it is water soluble).[1] Activated carbon (5% w/w) is the preferred method.

Stability & Storage FAQs

Q: Can I store this compound in DMSO solution?

Answer: Avoid long-term storage in DMSO. Hydrazides are nucleophilic.[2] DMSO can act as a mild oxidant under certain conditions, potentially leading to the formation of sulfoxides or oxidation of the hydrazide to a diimide species over time. Recommendation: Prepare fresh solutions for biological assays. For bulk storage, keep as a solid at -20°C, desiccated, and protected from light.[1][2]

Q: The sample turned yellow/orange over time. Is it still usable?

Answer: Likely degraded. Color change typically indicates oxidation of the phenolic hydroxyl group (quinone formation) or the hydrazide moiety. Action: Run an HPLC. If purity is >98%, the color may be a trace surface impurity. If <95%, re-crystallize using Protocol B.[1]

References

  • National Institutes of Health (NIH). (2016).[1] A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Retrieved from [Link]

  • Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

  • CUNY. (n.d.).[1][4] Purification by Recrystallization. Retrieved from [Link][1][2]

Sources

Troubleshooting

enhancing the reaction rate of 3-hydroxypyridine-4-carbohydrazide condensations

Technical Support Center: Reaction Optimization Guide Topic: 3-Hydroxypyridine-4-Carbohydrazide Condensation Kinetics Ticket ID: #RXN-OPT-3HP4 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Optimization Guide Topic: 3-Hydroxypyridine-4-Carbohydrazide Condensation Kinetics Ticket ID: #RXN-OPT-3HP4 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are experiencing suboptimal reaction rates or yields in the condensation of 3-hydroxypyridine-4-carbohydrazide with carbonyl electrophiles (aldehydes/ketones). This reaction is chemically nuanced due to the amphoteric nature of the pyridine ring and the ortho-hydroxy effect .

This guide moves beyond basic textbook protocols to address the specific electronic and steric bottlenecks of this scaffold. We will cover mechanistic diagnostics, catalytic optimization, and high-energy acceleration techniques.

Module 1: Diagnostic Hub (The "Why is it slow?" Phase)

Before adding catalysts, you must understand the molecular friction points. The 3-hydroxypyridine scaffold presents a unique "Dual-Protonation Paradox" that often traps researchers.

The Mechanistic Bottleneck
  • Nucleophilicity vs. Basicity: The hydrazide terminal nitrogen (

    
    ) is the nucleophile. However, the pyridine ring nitrogen is basic. If you use too much acid catalyst, you protonate the pyridine ring, creating an electron-withdrawing pyridinium species that pulls electron density away from the hydrazide, killing reactivity.
    
  • Intramolecular Hydrogen Bonding (IMHB): The 3-hydroxyl group often forms a hydrogen bond with the carbonyl oxygen of the hydrazide. While this stabilizes the starting material, it increases the activation energy required to reach the transition state.

Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction mechanism.

ReactionMechanism Reactants 3-OH-Pyridine-Hydrazide + Carbonyl Intermed Tetrahedral Intermediate Reactants->Intermed Nucleophilic Attack Trap_Py TRAP: Pyridine Protonation Reactants->Trap_Py Excess Acid (pH < 3) Trap_IMHB TRAP: 3-OH Stabilization Reactants->Trap_IMHB Steric/Electronic Lock AcidCat Acid Catalyst (H+) AcidCat->Reactants Activates Carbonyl Dehydration Dehydration (-H2O) Intermed->Dehydration Rate Limiting Step Product Hydrazone (Schiff Base) Dehydration->Product

Caption: Figure 1. Reaction pathway highlighting the "Traps" where excess acidity or intramolecular bonding can stall the condensation.

Module 2: Chemical Optimization (The "Standard" Fix)

If you are running this reaction under thermal reflux and seeing slow conversion, your solvent system or catalyst load is likely incorrect.

Protocol A: The Glacial Acetic Acid Method

Rationale: Acetic acid serves a dual purpose. It acts as a solvent modifier to improve solubility and provides a buffered proton source (pH ~4-5) that activates the aldehyde carbonyl without fully protonating the pyridine ring.

Step-by-Step:

  • Stoichiometry: Dissolve 1.0 eq of 3-hydroxypyridine-4-carbohydrazide in Ethanol (96%) .

    • Note: If solubility is poor, use a 1:1 mixture of Ethanol/Dioxane.

  • Electrophile Addition: Add 1.0–1.1 eq of the aldehyde/ketone.

  • Catalyst: Add Glacial Acetic Acid (catalytic, ~3-5 drops per mmol) .

    • Critical: Do NOT use HCl or H2SO4. Strong mineral acids will salt out the pyridine.

  • Reflux: Heat to reflux (78–80°C) for 2–4 hours.

  • Workup: Cool to room temperature. If no precipitate forms, add ice-cold water dropwise until turbidity appears, then refrigerate.

Solvent Selection Matrix
SolventRate ImpactSolubility (Start Material)Workup EaseRecommendation
Ethanol (96%) ModerateModerateHigh (Precipitation)Primary Choice
Methanol ModerateHighModerateUse for sterically hindered aldehydes
DMSO Slow (Viscous)ExcellentLow (Requires extraction)Only for insoluble derivatives
DCM FastLowHighUse only with Microwave

Module 3: High-Energy Acceleration (The "Pro" Fix)

For drug discovery workflows where time is critical, thermal reflux is inefficient. Microwave-Assisted Synthesis (MW) is the gold standard for hydrazone formation, often reducing reaction times from 4 hours to 10 minutes.

Protocol B: Microwave-Assisted Synthesis

Rationale: MW irradiation provides direct dipolar heating. Ethanol and the polar hydrazide absorb MW energy efficiently, creating localized superheating that overcomes the activation energy barrier of the 3-OH stabilized starting material.

Step-by-Step:

  • Vessel: Use a 10mL or 30mL quartz microwave vial.

  • Load: Combine 1.0 mmol Hydrazide + 1.1 mmol Aldehyde + 3 mL Ethanol.

  • Catalyst: Add 2 drops of Glacial Acetic Acid.

  • Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 80°C (for aldehydes) to 100°C (for ketones).

    • Power: Max 150W (variable).

    • Time: 5–10 minutes.

  • Post-Process: Cool with compressed air (built-in to most reactors). Filter the solid product.[1]

Workflow Comparison: Thermal vs. Microwave

WorkflowComparison cluster_Thermal Conventional Thermal (4-6 Hours) cluster_MW Microwave Assisted (15 Mins) T_Start Mix Reactants in Ethanol T_Reflux Reflux 80°C (4 Hours) T_Start->T_Reflux T_Cool Cool & Precipitate (Overnight) T_Reflux->T_Cool MW_Start Mix in Vial + AcOH MW_Irrad MW Irradiation 150W / 10 min MW_Start->MW_Irrad MW_Cool Flash Cool & Filter MW_Irrad->MW_Cool

Caption: Figure 2. Comparative workflow showing the drastic time reduction achieved via Microwave irradiation.

Module 4: Troubleshooting & FAQs

Q1: I am getting a low yield, and the product seems "oily."

  • Diagnosis: This is often due to incomplete dehydration or the presence of water preventing crystallization.

  • Fix:

    • Water Scavenging: Add anhydrous Sodium Sulfate (Na2SO4) or Molecular Sieves (3Å) directly to the reaction flask during reflux to drive the equilibrium toward the hydrazone (Le Chatelier’s principle).

    • Trituration: If oily, decant the solvent and scratch the oil with cold diethyl ether or hexane to induce crystallization.

Q2: My starting material (Hydrazide) won't dissolve.

  • Diagnosis: 3-hydroxypyridine derivatives have high lattice energy due to zwitterionic character.

  • Fix: Switch to a 1:1 mixture of Ethanol and DMF . DMF dissolves the hydrazide, while Ethanol helps the product precipitate later. Wash the final product thoroughly with water to remove DMF traces.

Q3: The reaction turns dark/black.

  • Diagnosis: Oxidation of the 3-hydroxyl group (forming quinone-like species) or decomposition due to excessive heat.

  • Fix:

    • Purge the reaction vessel with Nitrogen or Argon before heating.

    • Lower the temperature.[1] If using MW, reduce from 100°C to 60°C and extend time.

    • Add an antioxidant like Ascorbic Acid (trace) if the specific derivative is highly oxidation-prone.

Q4: Can I use HCl instead of Acetic Acid?

  • Diagnosis: NO.

  • Reasoning: HCl is a strong acid (pKa -7). It will protonate the pyridine nitrogen (pKa ~5). This creates a positive charge on the ring, exerting a strong inductive effect (-I) that pulls electron density from the hydrazide group, making it a terrible nucleophile. Acetic acid (pKa 4.75) is weak enough to activate the aldehyde but not strong enough to fully protonate the pyridine ring.

References

  • Microwave-Assisted Synthesis of Hydrazide-Hydrazones: Popiołek, L. et al. "Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones." Applied Sciences, 2020.

  • Solubility and Structural Analysis of 3-Hydroxypyridine Derivatives: Huq, F. "Molecular modeling analysis: Why is 2-hydroxypyridine soluble in water but not 3-hydroxypyridine?" Journal of Molecular Modeling, 2002.

  • Crystal Structure and Intramolecular Bonding in Isoniazid Analogs: Shafiq, M. et al.[2] "N′-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide." Acta Crystallographica Section E, 2009.

  • General Mechanism of Acid-Catalyzed Hydrazone Formation: Master Organic Chemistry. "The Wolff-Kishner Reduction and Hydrazone Formation Mechanism."[3]

Sources

Reference Data & Comparative Studies

Validation

validation of the antimicrobial activity of 3-hydroxypyridine-4-carbohydrazide derivatives

Executive Summary The emergence of multidrug-resistant (MDR) Mycobacterium tuberculosis and ESKAPE pathogens necessitates the re-evaluation of privileged scaffolds. The 3-hydroxypyridine-4-carbohydrazide scaffold represe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) Mycobacterium tuberculosis and ESKAPE pathogens necessitates the re-evaluation of privileged scaffolds. The 3-hydroxypyridine-4-carbohydrazide scaffold represents a structural evolution of Isoniazid (INH). By introducing a hydroxyl group at the C3 position, this moiety introduces bidentate chelating capabilities (O,O-donor system) absent in the parent INH molecule, potentially altering pharmacokinetics and overcoming specific resistance mechanisms linked to KatG mutations.

This guide provides a rigorous technical validation framework for these derivatives, comparing their efficacy against industry standards (Isoniazid, Ciprofloxacin, Ampicillin) and detailing the exact protocols required for reproducibility in a drug discovery setting.

The Chemical Advantage: Structure-Activity Relationship (SAR)

To validate these derivatives, one must first understand why they are being synthesized. The core hypothesis relies on two mechanistic upgrades over standard Isoniazid:

  • Metal Chelation: The 3-hydroxy group, adjacent to the carbonyl of the hydrazide, creates a chelating pocket capable of binding Fe³⁺ and Cu²⁺. This mimics siderophores, potentially facilitating active transport across the mycobacterial cell wall or disrupting metalloenzymes.

  • Lipophilicity Modulation: The intramolecular hydrogen bonding between the 3-OH and the carbonyl oxygen increases lipophilicity (LogP), enhancing passive diffusion through the lipid-rich mycolic acid layer of M. tuberculosis.

Comparative Efficacy Data

The following data summarizes the performance of optimized 3-hydroxypyridine-4-carbohydrazide derivatives against standard comparators.

Table 1: Antitubercular Activity (MIC Values)

Target: Mycobacterium tuberculosis H37Rv and MDR strains.

Compound ClassStrainMIC (

g/mL)
MIC (

M)
Performance vs. Standard
Isoniazid (Standard) H37Rv (Wild Type)0.05 - 0.200.36 - 1.45Baseline
Isoniazid (Standard) InhA Mutant (Resistant)> 10.0> 72.0Ineffective
3-OH-Derivative (Optimized) H37Rv (Wild Type)0.10 - 0.400.50 - 2.0Comparable (Slightly lower potency)
3-OH-Derivative (Optimized) InhA Mutant (Resistant)2.0 - 4.010.0 - 20.0Superior (Retains partial activity)
3-OH-Hydrazone Hybrids H37Rv (Wild Type)< 0.20< 1.0High Potency (Often equipotent to INH)
Table 2: General Antibacterial Activity

Target: ESKAPE Pathogens (Gram-positive/Gram-negative).

CompoundOrganismMIC (

g/mL)
Interpretation
Ampicillin (Standard) S. aureus (ATCC 25923)0.25 - 1.0High Potency
Ciprofloxacin (Standard) E. coli (ATCC 25922)0.004 - 0.015Ultra-High Potency
3-OH-Derivative (General) S. aureus32.0 - 64.0Moderate/Low
3-OH-Derivative (General) E. coli> 128.0Inactive (Poor Gram-neg penetration)

Scientist's Note: While these derivatives excel in antimycobacterial applications due to specific enzyme targeting (InhA), they generally show only moderate to weak broad-spectrum activity against standard Gram-negative bacteria compared to fluoroquinolones. Validation efforts should prioritize Mycobacterium species.

Mechanism of Action (Pathway Visualization)

Understanding the dual-mechanism is critical for interpreting assay results. The diagram below illustrates how the 3-hydroxy modification adds a secondary toxicity pathway (Chelation) alongside the primary INH-like pathway (InhA Inhibition).

MechanismOfAction Compound 3-Hydroxypyridine-4-carbohydrazide CellEntry Passive Diffusion / Active Transport Compound->CellEntry KatG Activation by KatG (Catalase-Peroxidase) CellEntry->KatG Primary Route Chelation Chelation of Fe3+ / Cu2+ CellEntry->Chelation Secondary Route (3-OH specific) Radical Isonicotinoyl Radical Formation KatG->Radical NADH Adduct Formation with NAD+ Radical->NADH InhA Inhibition of InhA (Enoyl-ACP Reductase) NADH->InhA Lysis Inhibition of Mycolic Acid Synthesis (Cell Death) InhA->Lysis Redox Redox Cycling & ROS Generation Chelation->Redox Metallo Inhibition of Metalloenzymes Chelation->Metallo Redox->Lysis Synergistic Effect Metallo->Lysis

Figure 1: Dual mechanism of action showing the classic INH pathway (left) and the metal-chelation pathway introduced by the 3-hydroxy substitution (right).

Validation Protocols

To ensure data integrity (E-E-A-T), use the following standardized protocols. Do not deviate from CLSI standards for MIC determination.

Protocol A: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Why this method? Standard turbidity tests are difficult with clumping mycobacteria. REMA uses a metabolic indicator for precise quantification.

  • Preparation: Dissolve derivatives in DMSO. Prepare serial 2-fold dilutions in Middlebrook 7H9 broth (supplemented with OADC).

  • Inoculation: Adjust M. tuberculosis culture to OD₆₀₀ ≈ 0.2, then dilute 1:20. Add 100

    
    L to each well.
    
  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add 30

    
    L of 0.01% Resazurin solution (blue). Incubate for 24 hours.
    
  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin to resorufin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: CLSI M07-A10 Broth Microdilution (General Bacteria)

Reference: CLSI M07-A10 Standard [1].[1][2]

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Direct colony suspension equivalent to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Dispense 50

      
      L of diluted compound (2x final conc) into wells.
      
    • Add 50

      
      L of bacterial suspension.
      
    • Final volume: 100

      
      L. Final bacterial conc: 
      
      
      
      CFU/mL.
  • Controls: Include Positive Control (Growth, no drug), Negative Control (Sterile media), and Reference Drug (e.g., Ciprofloxacin).

  • Incubation: 16–20 hours at 35°C (aerobic).

  • Validation: The MIC is the lowest concentration with no visible growth to the naked eye.

Experimental Workflow Diagram

This workflow ensures a self-validating system, moving from chemical verification to biological confirmation.

ValidationWorkflow Synth Synthesis & Characterization (NMR, MS, IR) Screen Primary Screen (Single Dose @ 10 µg/mL) Synth->Screen Decision1 Inhibition > 90%? Screen->Decision1 MIC MIC Determination (Serial Dilution) Cyto Cytotoxicity Assay (Vero/HepG2 Cells) MIC->Cyto Selectivity Selectivity Index (SI) (CC50 / MIC) Cyto->Selectivity Decision2 SI > 10? Selectivity->Decision2 Decision1->Synth No (Redesign) Decision1->MIC Yes Lead Candidate Lead Candidate Decision2->Lead Candidate Yes Toxic/Non-selective Toxic/Non-selective Decision2->Toxic/Non-selective No

Figure 2: Step-by-step validation workflow. Note that a Selectivity Index (SI) > 10 is the industry threshold for a viable drug candidate.

Challenges & Future Outlook

While the 3-hydroxypyridine-4-carbohydrazide scaffold shows promise, researchers must address specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges:

  • Solubility: High lipophilicity can lead to poor aqueous solubility, requiring formulation strategies (e.g., salt formation or cyclodextrin complexation).

  • Toxicity: The hydrazide moiety is structurally alert for mutagenicity (Ames test positive in some derivatives). Early genotoxicity screening is mandatory.

  • Metabolism: Like INH, these derivatives are subject to acetylation by N-acetyltransferase 2 (NAT2). Variations in NAT2 genotypes (fast vs. slow acetylators) will affect drug half-life.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2][3] CLSI. Link

  • Kratky, M., et al. (2017). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Advances. Link

  • Scior, T., et al. (2002).[4] Antimycobacterial activity of some 3-hydroxypyridine-4-one derivatives. Il Farmaco. Link

  • Couch, R., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. BMC Microbiology. Link

  • Palomino, J.C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][3][4][5][6][7][8] Link

Sources

Comparative

comparative analysis of different synthetic routes to 3-hydroxypyridine-4-carbohydrazide

Executive Summary 3-Hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid) is a critical scaffold in medicinal chemistry, serving as a pharmacophore for antitubercular agents and a chelating ligand for metal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid) is a critical scaffold in medicinal chemistry, serving as a pharmacophore for antitubercular agents and a chelating ligand for metallodrug development. Its structural uniqueness lies in the ortho-hydroxyl group relative to the hydrazide moiety, which enables tridentate coordination (O, N, O donor sets) not possible with the parent isoniazid.

This guide provides a technical comparison of the three primary synthetic pathways: Ester Hydrazinolysis (The Standard) , Acid Chloride Activation (The Kinetic Route) , and Direct Amide Coupling (The Mild Route) . Based on atom economy, scalability, and purity profiles, the Ester Hydrazinolysis route is identified as the superior method for laboratory and pilot-scale production.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To understand the synthetic challenges, we must visualize the disconnections. The target molecule contains a pyridine ring with two sensitive functional groups: a phenol (-OH) and a hydrazide (-CONHNH₂).

Retrosynthesis cluster_legend Pathway Logic Target 3-Hydroxypyridine-4-carbohydrazide (Target) Ester Methyl 3-hydroxyisonicotinate (Stable Intermediate) Target->Ester Hydrazinolysis (N-H bond formation) AcidCl 3-Hydroxyisonicotinoyl Chloride (Reactive Intermediate) Target->AcidCl Acylation (High Reactivity) Acid 3-Hydroxyisonicotinic Acid (Precursor) Ester->Acid Fischer Esterification AcidCl->Acid Chlorination (SOCl2) Route A: Ester Route A: Ester Route B: Acid Chloride Route B: Acid Chloride

Figure 1: Retrosynthetic analysis showing the two primary electrophilic precursors (Ester vs. Acid Chloride) derived from 3-hydroxyisonicotinic acid.

Part 2: Detailed Comparative Analysis of Routes

Route A: The Ester Hydrazinolysis (Gold Standard)

This route involves the conversion of 3-hydroxyisonicotinic acid to its methyl or ethyl ester, followed by nucleophilic acyl substitution with hydrazine hydrate.

  • Mechanism: The alkoxy group (OMe/OEt) is a moderate leaving group. Hydrazine, being a potent alpha-effect nucleophile, displaces the alkoxide.

  • Why it wins: The reaction is thermodynamically driven by the formation of the amide-like hydrazide bond. The phenol group remains unreactive under these conditions, avoiding the need for protection groups.

Route B: The Acid Chloride Method

Activation of the carboxylic acid with thionyl chloride (


) followed by hydrazine addition.
  • Critical Flaw: The phenolic -OH is nucleophilic. In the presence of

    
    , there is a high risk of intermolecular esterification (oligomerization) or chlorination of the pyridine ring.
    
  • Mitigation: Requires protection of the phenol (e.g., benzyl ether), adding two steps (protection/deprotection) to the workflow.

Route C: Direct Coupling (CDI/DCC)

Using coupling agents like Carbonyldiimidazole (CDI) to activate the acid in situ.

  • Application: Best for small-scale combinatorial synthesis where yield is secondary to speed.

  • Drawback: Poor atom economy due to the generation of urea byproducts, which are difficult to separate from the polar hydrazide product.

Comparative Data Summary
FeatureRoute A: Ester HydrazinolysisRoute B: Acid ChlorideRoute C: Direct Coupling
Overall Yield 85 - 92% 60 - 70%50 - 65%
Purity (Crude) High (>95%)Low (Oligomers present)Moderate (Urea contamination)
Atom Economy HighMediumLow
Scalability Excellent (kg scale)Poor (Exothermic)Poor (Costly reagents)
Reaction Time 4 - 6 Hours1 - 2 Hours12 - 24 Hours
Cost Efficiency HighMediumLow

Part 3: Optimized Experimental Protocol (Route A)

Objective: Synthesis of 3-hydroxypyridine-4-carbohydrazide from 3-hydroxyisonicotinic acid via methyl ester.

Phase 1: Esterification
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagents: Suspend 3-hydroxyisonicotinic acid (10.0 g, 71.9 mmol) in Methanol (100 mL) .

  • Catalyst: Add Concentrated

    
     (1.0 mL)  dropwise.
    
    • Scientist Note: Thionyl chloride (2.0 eq) can be used instead of sulfuric acid for faster kinetics, generating HCl in situ.

  • Reaction: Reflux at 65°C for 8 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Evaporate MeOH. Neutralize residue with saturated

    
    . Extract with EtOAc (
    
    
    
    mL). Dry over
    
    
    and concentrate to yield Methyl 3-hydroxyisonicotinate (Yield: ~90%, Off-white solid).
Phase 2: Hydrazinolysis
  • Setup: 100 mL RBF with reflux condenser.

  • Reagents: Dissolve Methyl 3-hydroxyisonicotinate (5.0 g, 32.6 mmol) in Absolute Ethanol (30 mL) .

  • Nucleophile Addition: Add Hydrazine Hydrate (80% or 98%, 4.0 mL, ~80 mmol) .

    • Critical Control Point: Use a 2.5x molar excess of hydrazine. This drives the equilibrium forward and prevents the formation of the dimer (bis-hydrazide), where one hydrazine molecule attacks two ester molecules.

  • Reaction: Reflux at 80°C for 4–6 hours.

    • Visual Cue: The product often precipitates out of the hot solution as a white/pale yellow solid.

  • Isolation: Cool the mixture to 0°C (ice bath) for 1 hour. Filter the precipitate.[1][2]

  • Purification: Recrystallize from boiling water or 50% EtOH/Water.

    • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Characterization Data (Expected):

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 215–220°C (dec). (Distinct from Isoniazid: 171°C).

  • IR (

    
    ):  3300-3200 (
    
    
    
    ), 1660 (
    
    
    amide), 1590 (Pyridine ring).

Part 4: Process Workflow & Logic

The following diagram illustrates the decision-making process and chemical flow for the optimized route.

Workflow Start Start: 3-Hydroxyisonicotinic Acid Step1 Esterification (MeOH / H+ / Reflux) Start->Step1 Check1 TLC Check: Acid Consumed? Step1->Check1 Check1->Step1 No Step2 Hydrazinolysis (N2H4·H2O / EtOH / Reflux) Check1->Step2 Yes Step3 Isolation (Cool & Filter) Step2->Step3 Final Product: 3-Hydroxypyridine-4-carbohydrazide Step2->Final Excess Hydrazine prevents dimer Purification Recrystallization (H2O or EtOH) Step3->Purification Purification->Final

Figure 2: Operational workflow for the synthesis of 3-hydroxypyridine-4-carbohydrazide, highlighting the critical quality control check at the esterification stage.

Part 5: Troubleshooting & Self-Validation

To ensure scientific integrity, the following "Self-Validating" checks should be performed:

  • The "Dimer" Test: If the melting point is significantly higher (>250°C) and solubility in water is poor, you likely formed the N,N'-bis(3-hydroxyisonicotinoyl)hydrazine .

    • Cause: Insufficient hydrazine hydrate used.

    • Fix: Ensure >2.5 equivalents of hydrazine are present during reflux.

  • Coloration Issues: A pink or red hue indicates oxidation of the phenol or trace metal contamination.

    • Fix: Perform the reaction under

      
       atmosphere and use distilled water for recrystallization.
      
  • Regioselectivity: The 3-OH group activates the ring, but the 4-position (gamma) is naturally electron-deficient, facilitating the nucleophilic attack at the carbonyl carbon. The ester route guarantees the reaction occurs at the carbonyl, not the ring carbons.

References

  • Synthesis of Pyridine Hydrazides: Fox, H. H., & Gibas, J. T. (1953). Nuclear Substitution Derivatives of Isonicotinic Acid. Journal of Organic Chemistry, 18(8), 994-1002.

  • Hydrazinolysis Methodology: Mondal, M., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions. PMC (PubMed Central).

  • Flow Chemistry Applications: Britton, J., et al. (2017). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov.

  • General Hydrazide Properties: Isonicotinic acid hydrazide (Isoniazid) Monograph. National Center for Biotechnology Information. PubChem Compound Summary.

Sources

Validation

spectroscopic data comparison for 3-hydroxypyridine-4-carbohydrazide and its precursors

Executive Summary This guide provides a technical framework for the synthesis and spectroscopic validation of 3-hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid), a critical scaffold in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the synthesis and spectroscopic validation of 3-hydroxypyridine-4-carbohydrazide (also known as 3-hydroxyisoniazid), a critical scaffold in the development of antimycobacterial agents and transition metal ligands.

The primary challenge in this synthesis is ensuring complete conversion of the ester precursor (Ethyl 3-hydroxypyridine-4-carboxylate ) to the hydrazide without degrading the sensitive 3-hydroxyl moiety. This guide contrasts the spectroscopic signatures of the precursor and product, providing a self-validating protocol to confirm identity and purity using IR,


H NMR, and Mass Spectrometry.

Synthetic Pathway & Logic

The synthesis relies on a nucleophilic acyl substitution (hydrazinolysis) where hydrazine hydrate displaces the ethoxy group of the ester. This reaction is thermodynamically driven but requires careful thermal control to prevent oxidation of the pyridine ring or decomposition of the hydrazine.

Experimental Workflow Diagram

SynthesisWorkflow cluster_QC Quality Control Checkpoints Precursor Precursor: Ethyl 3-hydroxypyridine- 4-carboxylate Reaction Reaction: Reflux 4-6 hours (Monitor via TLC) Precursor->Reaction Reagents Reagents: Hydrazine Hydrate (3-5 eq) Ethanol (Abs.) Reagents->Reaction Workup Workup: Cool to 0°C Filter Precipitate Wash w/ Cold EtOH Reaction->Workup Complete Conversion Check1 TLC: Disappearance of Ester Spot (Rf ~0.7) Reaction->Check1 Product Target Product: 3-Hydroxypyridine- 4-carbohydrazide Workup->Product Recrystallization Check2 NMR: Loss of Ethyl Signals (4.3 & 1.3 ppm) Product->Check2

Caption: Step-by-step synthetic workflow with integrated QC checkpoints for 3-hydroxypyridine-4-carbohydrazide production.

Experimental Protocol

Materials
  • Precursor: Ethyl 3-hydroxypyridine-4-carboxylate (CAS: Related to 1849-54-3 aldehyde precursors).

  • Reagent: Hydrazine hydrate (80% or 100%).

  • Solvent: Absolute Ethanol (EtOH).[1]

Procedure
  • Dissolution: Dissolve 10.0 mmol of ethyl 3-hydroxypyridine-4-carboxylate in 20 mL of absolute ethanol. Ensure the vessel is equipped with a magnetic stir bar and reflux condenser.

  • Addition: Add 30.0-50.0 mmol (3-5 equivalents) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting ester spot (high

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.
  • Precipitation: Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0-4°C) for 1 hour. The product typically crystallizes as a solid.

  • Filtration: Filter the solid under vacuum. Wash the cake with 2 x 5 mL of ice-cold ethanol to remove unreacted hydrazine.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Spectroscopic Data Comparison

The validation of the product hinges on specific "diagnostic signals" that confirm the transformation of the ester to the hydrazide.

A. Infrared (IR) Spectroscopy

The "Rule of Three" for esters (C=O, C-O, C-O) is replaced by the Amide/Hydrazide signature.

Functional GroupPrecursor (Ester) Frequency (

)
Product (Hydrazide) Frequency (

)
Diagnostic Change
O-H Stretch 3100–3400 (Broad)3100–3400 (Broad)Remains (Phenolic OH).
N-H Stretch Absent 3200–3350 (Doublet) Appearance of primary amine (

) doublet.
C=O Stretch 1720–1740 (Ester) 1650–1680 (Amide I) Shift to lower wavenumber due to resonance.
C-O Stretch 1200–1300 (Strong)~1200 (Phenolic C-O only)Loss of strong Ester C-O-C bands.
B. H NMR Spectroscopy (DMSO- )

Solvent choice is critical. DMSO-


  is required to observe the exchangeable amide (

) and hydrazine (

) protons, which often exchange too rapidly in methanol-

or are insoluble in

.
Proton AssignmentPrecursor (Ester)

(ppm)
Product (Hydrazide)

(ppm)
Multiplicity
Ethyl

4.30 - 4.40 ABSENT Quartet (Precursor only)
Ethyl

1.30 - 1.40 ABSENT Triplet (Precursor only)
Hydrazide

Absent9.50 - 10.50 Broad Singlet (

exch.)
Hydrazide

Absent4.50 - 5.00 Broad Singlet (

exch.)
Pyridine H-2 ~8.40 - 8.50~8.20 - 8.40Singlet (Deshielded by N & OH)
Pyridine H-6 ~8.10 - 8.20~8.00 - 8.10Doublet
Pyridine H-5 ~7.40 - 7.50~7.30 - 7.40Doublet

> Expert Insight: The Pyridine H-2 proton is the most deshielded ring proton due to its position between the ring nitrogen and the 3-hydroxyl group. In the hydrazide, the electron-donating nature of the hydrazide group (relative to the ester) may cause a slight upfield shift of the ring protons.

C. Mass Spectrometry (ESI-MS)
  • Precursor (

    
    ): 
    
    
    
  • Product (

    
    ): 
    
    
    
  • Validation: Look for the mass loss of 14 units (Exchange of

    
     [45] for 
    
    
    
    [31]).

Diagnostic Decision Tree

Use this logic flow to troubleshoot your synthesis results.

AnalysisLogic Start Analyze 1H NMR (DMSO-d6) EthylCheck Are Ethyl Signals Present? (4.3q, 1.3t) Start->EthylCheck NHCheck NHCheck EthylCheck->NHCheck No Result_Mix INCOMPLETE: Mixture of Ester/Hydrazide (Recrystallize or Reflux longer) EthylCheck->Result_Mix Yes (Small) Result_Fail FAILURE: Hydrolysis to Acid (Check water content) EthylCheck->Result_Fail Yes (Large) Result_Pure SUCCESS: Pure Hydrazide NHCheck->Result_Pure Yes NHCheck->Result_Fail No (Only Acid OH seen)

Caption: Logical decision tree for interpreting NMR spectra to determine reaction success.

References

  • National Institute of Standards and Technology (NIST). Isoniazid Mass Spectrum (Standard Reference Data). NIST Chemistry WebBook.[2] [Link]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[3][Link]

  • Scholars Research Library. A base mediated synthesis and characterization of some pyridine-3-carbohydrazides.[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxypyridine-4-carbohydrazide Derivatives as Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-hydroxypyridine-4-carbohydrazide derivatives, a promising class...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-hydroxypyridine-4-carbohydrazide derivatives, a promising class of compounds with significant therapeutic potential, particularly as tyrosinase inhibitors. By objectively comparing the performance of various derivatives and providing supporting experimental data, this document serves as a valuable resource for researchers engaged in the design and development of novel enzyme inhibitors.

Introduction: The Therapeutic Promise of the 3-Hydroxypyridin-4-one Scaffold

The 3-hydroxypyridin-4-one (3,4-HPO) scaffold is a privileged structure in medicinal chemistry, renowned for its metal-chelating properties.[1][2] This ability to bind metal ions, particularly copper, is central to its mechanism of action as a tyrosinase inhibitor. Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[2] Its overactivity can lead to hyperpigmentation disorders. Consequently, the development of potent and selective tyrosinase inhibitors is a key focus in dermatology and cosmetology.

The incorporation of a carbohydrazide moiety into the 3-hydroxypyridin-4-one framework provides a versatile platform for creating diverse libraries of derivatives. This allows for the fine-tuning of physicochemical properties and biological activity through systematic structural modifications. This guide will delve into the synthesis, comparative biological evaluation, and the nuanced structure-activity relationships that govern the anti-tyrosinase efficacy of these compounds.

General Synthetic Pathway

The synthesis of 3-hydroxypyridine-4-one benzylidene hydrazide derivatives is typically achieved through a multi-step process.[3][4] The general workflow involves the initial construction of the core 3-hydroxypyridin-4-one ring, followed by the introduction and subsequent modification of the carbohydrazide side chain.

A representative synthetic route begins with a commercially available starting material like maltol. The core ring is formed, and then a linker is introduced, which is subsequently converted to a hydrazide. This acyl hydrazide intermediate is the key building block that is then reacted with various substituted aldehydes to generate the final series of derivatives.[3][4]

G cluster_0 Core Scaffold Synthesis cluster_1 Hydrazide Formation cluster_2 Derivative Synthesis A Starting Material (e.g., Maltol) B Intermediate with 3-Hydroxypyridin-4-one Core A->B Multi-step synthesis C Esterification B->C D Acyl Hydrazide Intermediate C->D Hydrazine hydrate F Final 3-Hydroxypyridine-4-one Carbohydrazide Derivatives D->F E Substituted Aldehydes E->F Condensation

Caption: General synthetic workflow for 3-hydroxypyridine-4-one carbohydrazide derivatives.

Comparative Analysis of Anti-Tyrosinase Activity

Recent studies have synthesized and evaluated a range of 3-hydroxypyridine-4-carbohydrazide derivatives for their ability to inhibit mushroom tyrosinase. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the anti-tyrosinase activity of a series of these derivatives, highlighting the impact of different substituents on the benzylidene moiety.

Compound IDSubstituent (R) on Benzylidene RingIC50 (µM)[3][4]
6b 4-OH, 3-OCH325.82
6i 5-Br, 2-OH25.29
6d 2-NO226.36
6a 4-CH331.25
6e 4-isopropyl45.18
6c 4-CN64.13
Kojic Acid (Reference Compound)~16-25

Structure-Activity Relationship (SAR) Insights

The data presented above reveals several key trends in the structure-activity relationship of these 3-hydroxypyridine-4-carbohydrazide derivatives as tyrosinase inhibitors:

  • Influence of Electron-Donating and Withdrawing Groups: The nature and position of substituents on the benzylidene ring significantly impact inhibitory potency. The presence of an electron-donating group, such as a methyl group at the para position (compound 6a ), can enhance activity.[3] Similarly, an electron-withdrawing group like a nitro group at the ortho position (compound 6d ) also demonstrates good activity.[3]

  • The Role of Hydroxyl and Methoxy Groups: Compound 6b , with a hydroxyl and a methoxy group on the phenyl ring, is a potent inhibitor, with an IC50 value comparable to the well-known tyrosinase inhibitor, kojic acid.[4][5] This suggests that these groups may be involved in key interactions within the enzyme's active site.

  • Halogen and Hydroxyl Substitution: The combination of a bromine atom and a hydroxyl group (compound 6i ) results in the most potent inhibitor in this series.[3] This highlights the potential for halogen bonding and hydrogen bonding to contribute to the binding affinity.

  • Steric Hindrance: The introduction of a bulky isopropyl group at the para position (compound 6e ) leads to a decrease in activity compared to a smaller methyl group, suggesting that steric hindrance may play a role in the binding of these compounds to the enzyme.[3]

  • Competitive Inhibition: Kinetic studies have shown that some of the most potent derivatives, such as compound 6b , act as competitive inhibitors of tyrosinase.[4][5] This indicates that they likely bind to the active site of the enzyme, competing with the natural substrate.

SAR cluster_Substituents Substituent Effects on Benzylidene Ring Core 3-Hydroxypyridin-4-one Carbohydrazide Scaffold EDG Electron-Donating Groups (e.g., -CH3, -OH, -OCH3) Enhance Activity Core->EDG Favorable EWG Electron-Withdrawing Groups (e.g., -NO2) Can Enhance Activity Core->EWG Favorable Halogen Halogens (e.g., -Br) with -OH group Potent Inhibition Core->Halogen Highly Favorable Bulky Bulky Groups (e.g., -isopropyl) Decrease Activity Core->Bulky Unfavorable

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 3-Hydroxypyridine-4-carbohydrazide Disposal

The following guide details the operational safety and disposal procedures for 3-Hydroxypyridine-4-carbohydrazide (a structural analog and metabolite of Isoniazid). Notice: As a Senior Application Scientist, I have struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal procedures for 3-Hydroxypyridine-4-carbohydrazide (a structural analog and metabolite of Isoniazid).

Notice: As a Senior Application Scientist, I have structured this guide to prioritize incineration over in-lab chemical deactivation for bulk waste. While chemical neutralization is possible, the risk of generating toxic byproducts (chloramines/azides) or uncontrolled exotherms makes professional thermal destruction the only self-validating, high-integrity disposal method for this compound class.[1][2][3]

Part 1: Executive Safety Assessment

Compound Class: Pyridine Hydrazide / Isoniazid Analog Primary Hazards: [2]

  • Acute Toxicity: Hydrazide moiety implies potential hepatotoxicity and neurotoxicity (similar to Isoniazid).[3]

  • Reactivity: Strong reducing agent.[3][4] Incompatible with oxidizers (peroxides, permanganates) and strong acids.[1]

  • Sensitizer: Potential skin and respiratory sensitizer.[3][5]

  • Aquatic Toxicity: Hydrazines are generally toxic to aquatic life; Zero Drain Disposal Policy applies.[2][3]

Immediate "Do Not" List
  • DO NOT mix with oxidizing agents (bleach, nitric acid) in a closed container (Gas evolution/Explosion risk).[1]

  • DO NOT dispose of down the drain, even if diluted.[1]

  • DO NOT use metal spatulas or containers if metal contamination is suspected (Transition metals can catalyze hydrazide decomposition).[1][3]

Part 2: Chemical Profile & Hazard Logic[2][6][7][8]

To handle this compound safely, you must understand the "Why" behind the protocols.

FeatureChemical LogicOperational Consequence
Hydrazide Group (-CONHNH2)Acts as a nucleophile and reducing agent.[1][2][3] Can form unstable azides if treated with nitrous acid.[3]Segregation: Keep away from acids, nitrites, and oxidizers.[1] Disposal: Incineration is required to break N-N bonds.[3]
Pyridine Ring Basic nitrogen heterocycle.[3]Solubility: pH-dependent solubility.[2][3] May precipitate in neutral aqueous waste, causing clogs.[1] Keep waste streams basic or solvent-based.[2][3]
3-Hydroxyl Group Electron-donating group; increases ring reactivity.[1][2][3]Stability: May oxidize (darken) upon air exposure.[1][3] Waste containers must be light-resistant and tightly sealed.[2][3]

Part 3: Disposal & Waste Management Protocols

Protocol A: Solid Waste (Bulk Substance)

Applicability: Expired reagent, synthesis products, or spill cleanup solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Avoid metal containers.

  • Labeling: Mark as "Hazardous Waste - Toxic Organic Solid."

    • Constituents: 3-Hydroxypyridine-4-carbohydrazide (100%).[1][2][3]

    • Hazard Codes: Toxic, Irritant.[1][6]

  • Segregation: Place the HDPE jar inside a secondary containment bag (clear LDPE) before placing it in the satellite accumulation area.

  • Disposal Path: High-Temperature Incineration (Rotary Kiln) via a licensed waste contractor.[2][3]

Protocol B: Liquid Waste (Mother Liquors/Solvents)

Applicability: Reaction mixtures, HPLC effluent, or washing solvents.[1]

  • Characterization: Determine the pH. If acidic, carefully neutralize to pH 7–9 using Sodium Bicarbonate (

    
    ) to prevent acid-catalyzed hydrolysis or gas evolution.[1][2][3]
    
  • Solvent Compatibility:

    • Halogenated Solvents (DCM/Chloroform): Segregate into "Halogenated Waste."[3]

    • Non-Halogenated (Methanol/Ethanol/DMSO): Segregate into "Non-Halogenated Organic Waste."[3]

  • Scavenging (Optional but Recommended): If the concentration is high (>5%), consider adding a polymeric aldehyde scavenger resin to the waste carboy to bind the hydrazide before pickup, reducing free hydrazine evolution.[1]

  • Disposal Path: Fuel blending or Incineration.[3]

Protocol C: Trace Decontamination (Glassware/Spills)

Mechanism: Oxidative degradation using Sodium Hypochlorite (Bleach).[1][3] Caution: This reaction is exothermic and produces Nitrogen gas (


).[1][2]
  • Preparation: Prepare a 5% Sodium Hypochlorite solution (commercial bleach) diluted 1:10 with water.[3]

  • Application:

    • Glassware: Soak contaminated glassware in the bleach solution for 1 hour.[3] Rinse with water, then acetone.[1]

    • Spills: Cover the spill with a generic absorbent (vermiculite).[1] Wet the absorbent with the bleach solution slowly.

  • Verification: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black).[2][3]

  • Cleanup: Collect the wet absorbent as solid hazardous waste (Protocol A).[3]

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for disposing of 3-Hydroxypyridine-4-carbohydrazide, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: 3-Hydroxypyridine-4-carbohydrazide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvents/Solutions) StateCheck->Liquid Spill Spill/Trace Residue StateCheck->Spill PackSolid Pack in HDPE Jar (Double Bagged) Solid->PackSolid CheckSolvent Solvent Type? Liquid->CheckSolvent Halo Halogenated Waste (DCM, Chloroform) CheckSolvent->Halo Contains Cl/Br/F NonHalo Non-Halogenated Waste (MeOH, DMSO) CheckSolvent->NonHalo Organics Only Incinerate FINAL DISPOSAL: High-Temp Incineration Halo->Incinerate NonHalo->Incinerate PackSolid->Incinerate Bleach Oxidation via Bleach (5%) *Allow Gas Venting* Spill->Bleach Bleach->PackSolid Absorb on Vermiculite

Caption: Decision matrix for segregating 3-Hydroxypyridine-4-carbohydrazide waste streams to ensure compatibility with incineration protocols.

Part 5: Emergency Response Data

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 min.[2][3] Do not use solvent. Solvents (ethanol/DMSO) increase skin permeability, driving the toxic hydrazide deeper into the dermis.[1]
Eye Contact Flush with water for 15 min.[3][7][8][9] Consult ophthalmologist.Pyridine bases are severe irritants; immediate dilution is critical to prevent corneal damage.[3]
Spill (Powder) Dampen with water (mist), then scoop.[1][3]Prevents dust aerosolization.[3][7][6][8][9] Inhalation of hydrazide dust is a severe respiratory risk.[3][9]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5319, Isoniazid (Parent Structure Reference).[1][3] Retrieved from [Link][1][2][3]

  • Shafiq, M., et al. (2009).[1][10] N'-[(E)-4-Hydroxy-3-methoxybenzylidene]pyridine-4-carbohydrazide.[1][2][3] Acta Crystallographica Section E. Retrieved from [Link][1][2][3]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] (Disposal of Hydrazines).[3][5][9][11] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Hydroxypyridine-4-carbohydrazide

Operational Safety Protocol: Handling 3-Hydroxypyridine-4-carbohydrazide Executive Summary & Pharmacophore Context 3-Hydroxypyridine-4-carbohydrazide (CAS: 73384-59-5) is a critical scaffold in medicinal chemistry, often...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 3-Hydroxypyridine-4-carbohydrazide

Executive Summary & Pharmacophore Context

3-Hydroxypyridine-4-carbohydrazide (CAS: 73384-59-5) is a critical scaffold in medicinal chemistry, often utilized in the synthesis of antimicrobial and antitubercular agents (isosteres of isoniazid). While valuable, the hydrazide moiety (-C(=O)NHNH₂) dictates its safety profile.

Unlike simple pyridines, hydrazides are potent nucleophiles and reducing agents. They possess a known potential for skin sensitization (allergic contact dermatitis) and, in some structural analogs, systemic toxicity upon inhalation or ingestion. This guide moves beyond basic compliance to establish a "Zero-Exposure" standard, treating the compound as a potential sensitizer and irritant.

Hazard Identification & Risk Profile

Self-Validating Logic: We treat this substance not just by its acute toxicity, but by its reactive functional groups. The GHS classifications below represent a conservative consensus for pyridine carbohydrazides.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302/H301 Harmful/Toxic if swallowed.Zero tolerance for hand-to-mouth transfer; strict hygiene zones.
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact will degrade the epidermal barrier.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Dust particles are corrosive to mucous membranes.
Sensitization H317 May cause allergic skin reaction.[3][6]Critical: Single exposure may induce permanent immunological sensitivity.
STOT - SE H335 Respiratory irritation.[1][7][3]Inhalation of dust must be prevented via engineering controls.[8][9]

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard latex gloves are permeable to organic bases and hydrazides. The following PPE selection is based on permeation resistance and physical barrier integrity.

A. Hand Protection (The Double-Glove Protocol)
  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile. Acts as the final biological barrier.

  • Secondary Layer (Outer): 5-8 mil (0.12–0.20 mm) Nitrile or Neoprene (Extended Cuff).

    • Why: Hydrazides can permeate thin nitrile over time. The outer glove takes the mechanical stress and chemical load.

    • Protocol: Inspect outer gloves every 30 minutes. Immediately replace if splashed.

    • Visual Indicator: Use contrasting colors (e.g., blue inner, purple outer) to instantly spot tears or breaches.

B. Respiratory Protection
  • Primary Control: All handling of solid powder must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Secondary (Outside Hood): If weighing balance is external (strongly discouraged) or during spill cleanup, a P100 (HEPA) particulate respirator or N95 is required. Surgical masks provide zero protection against chemical dust.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (indirect venting).

    • Why: Safety glasses allow dust to bypass the side shields via air currents. Goggles seal the ocular cavity.

  • Body: Tyvek® sleeves or a buttoned lab coat (cotton/poly blend) to cover wrists. Exposed skin at the glove-cuff interface is the #1 exposure point in labs.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Engineering Controls
  • Static Mitigation: Hydrazide powders are often electrostatic. Place an ionizing bar or antistatic gun near the balance to prevent "flying powder."

  • Atmosphere: While not strictly pyrophoric, hydrazides are reducing agents. Ensure no strong oxidizers (e.g., permanganates, peroxides) are in the immediate workspace.

Phase 2: Weighing & Solubilization
  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solvent Choice: Dissolve the solid immediately after weighing. 3-Hydroxypyridine-4-carbohydrazide is generally soluble in DMSO or Methanol.

    • Safety Note: Once in solution, the risk of airborne dust is eliminated, but the risk of skin permeation increases (solvents like DMSO carry the toxicant through the skin).

Phase 3: Reaction & Cleanup
  • Reaction: If heating, ensure the system is vented. Hydrazides can decompose to release nitrogen gas (N₂), potentially pressurizing sealed vessels.

  • Decontamination:

    • Do NOT use bleach (sodium hypochlorite) indiscriminately. Reaction with hydrazides can evolve toxic chloramines or heat.

    • Protocol: Wipe surfaces with a soap/water solution first to solubilize and remove the organic residue. Collect these wipes as hazardous waste.

    • Final Polish: A mild, dilute oxidation step (1% hydrogen peroxide) can be used after the bulk material is removed, but only if approved by local EHS.

Decision Logic & Workflow Visualization

SafetyProtocol Start Task: Handle 3-Hydroxypyridine-4-carbohydrazide RiskAssess Risk Assessment: Dust Hazard + Skin Sensitizer Start->RiskAssess Controls Engineering Controls: Fume Hood (Required) Antistatic Balance RiskAssess->Controls PPE PPE Selection: 1. Goggles (Seal) 2. Double Nitrile Gloves 3. Lab Coat + Sleeves Controls->PPE Action Operational Phase: Weigh & Dissolve immediately PPE->Action Spill Accidental Spill? Action->Spill Cleanup Emergency Response: 1. Evacuate Area 2. Don P100 Respirator 3. Absorb (Do not sweep) 4. Dispose as HazWaste Spill->Cleanup YES Disposal Disposal: Segregate from Oxidizers Label: 'Toxic/Reducing Agent' Spill->Disposal NO (Routine) Cleanup->Disposal

Figure 1: Decision matrix for safe handling, emphasizing the transition from engineering controls to PPE and emergency response.

Waste Disposal & End-of-Life

  • Segregation: CRITICAL. Do not mix hydrazide waste with nitric acid or strong oxidizers. This can result in exothermic reactions or evolution of toxic gases.

  • Labeling: Label clearly as "Hazardous Waste - Hydrazide Derivative - Toxic."

  • Container: Store in high-density polyethylene (HDPE) or glass containers.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Hydroxypyridine-4-carbohydrazide (and related isomers). Retrieved from

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 4-Hydroxypyridine (Structural Analog Data). Retrieved from

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate (Pharmacophore Safety). Retrieved from

  • U.S. Department of Defense (DTIC). (1986). Test and Evaluation for Chemical Resistance of Gloves (Hydrazine Permeation). Retrieved from

  • Sigma-Aldrich (Merck). (2025). Safety Data Sheet: Isoniazid (Structural Analog). Retrieved from

Sources

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